molecular formula C8H8N2O B136801 Furo[2,3-c]pyridin-2-ylmethanamine CAS No. 153863-91-3

Furo[2,3-c]pyridin-2-ylmethanamine

Cat. No.: B136801
CAS No.: 153863-91-3
M. Wt: 148.16 g/mol
InChI Key: HXSLUROWWQKZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-c]pyridin-2-ylmethanamine is a high-value chemical scaffold based on the furopyridine structure, which is of significant interest in medicinal chemistry and drug discovery. Researchers are exploring furopyridine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in oncology. Specific furo[2,3-c]pyridine compounds have demonstrated highly potent, nanomolar-range inhibitory activity against both wild-type and mutant forms of EGFR, including the resistant L858R/T790M and L858R/T790M/C797S mutations found in non-small cell lung cancer (NSCLC) . The mechanism of action for these inhibitors involves strong binding to the active site of EGFR, with studies indicating that van der Waals interactions and key hydrogen bonds with residues like M793 and S797 play a significant role in their binding affinity and efficacy . Beyond oncology, the furo[2,3-c]pyridine core is a versatile pharmacophore investigated for its potential as a bromodomain inhibitor and other biological activities. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153863-91-3

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

furo[2,3-c]pyridin-2-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2

InChI Key

HXSLUROWWQKZJQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(O2)CN

Canonical SMILES

C1=CN=CC2=C1C=C(O2)CN

Synonyms

Furo[2,3-c]pyridine-2-methanamine (9CI)

Origin of Product

United States
Foundational & Exploratory

Therapeutic Potential of Furo[2,3-c]pyridin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The Furo[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While its isomer, furo[2,3-b]pyridine, has been extensively explored, the [2,3-c] fused system offers unique electronic properties and vector orientations that are underutilized.

This guide focuses specifically on Furo[2,3-c]pyridin-2-ylmethanamine derivatives . The 2-methanamine moiety serves as a critical "anchor point" for fragment-based drug design (FBDD). It functions as a versatile linker that allows the scaffold to bridge the S1 and S1' pockets of cysteine proteases (specifically Cathepsin K ) or to project into the solvent-exposed regions of kinase ATP-binding sites (e.g., B-Raf , Akt ).

This whitepaper synthesizes synthetic methodologies, structure-activity relationships (SAR), and therapeutic validation to provide a roadmap for leveraging this scaffold in next-generation drug discovery.

Chemical Architecture & Synthesis[1]

Structural Significance

The furo[2,3-c]pyridine core fuses an electron-rich furan ring with an electron-deficient pyridine ring.[1][2] This fusion creates a distinct dipole moment and lipophilicity profile (


) compared to quinoline or isoquinoline isosteres.
  • C2-Position: The most reactive site on the furan ring for electrophilic substitution and lithiation, making it the ideal position for introducing the methanamine tail.

  • Nitrogen Lone Pair: The pyridine nitrogen provides a hydrogen bond acceptor essential for hinge binding in kinases or water-mediated networks in proteases.

Synthetic Strategy: The "Chang-Tai" Route

While classical Mannich condensations exist, the most robust, scalable synthesis for the core was optimized by Chang and Tai (Heterocycles, 2011). We adapt this route to install the 2-methanamine functionality.

Retrosynthetic Analysis

Target: Furo[2,3-c]pyridin-2-ylmethanamine

  • Precursor: Furo[2,3-c]pyridine-2-carbonitrile or 2-carbaldehyde.

  • Core Synthesis: Intramolecular cyclization of 3-alkynyl-4-formylpyridines or via N-benzenesulfonylpiperidin-4-one intermediates.

Optimized Synthetic Protocol

Step 1: Core Construction

  • Starting Material: N-Benzenesulfonylpiperidin-4-one.[3]

  • Wittig Olefination: React with

    
     to form the 
    
    
    
    -unsaturated ester.[4]
  • Cyclization: Selenium-mediated cyclization (

    
    ) followed by oxidative elimination (
    
    
    
    ) yields the lactone intermediate.[4]
  • Aromatization: Treatment with

    
     in THF yields the parent Furo[2,3-c]pyridine .[4]
    

Step 2: C2-Functionalization (The Methanamine Installation)

  • Lithiation: Treat Furo[2,3-c]pyridine with

    
     at -78°C in THF. The C2 proton is selectively deprotonated.
    
  • Formylation: Quench the lithio-species with DMF to yield Furo[2,3-c]pyridine-2-carbaldehyde .

  • Reductive Amination: React the aldehyde with ammonium acetate (

    
    ) and sodium cyanoborohydride (
    
    
    
    ) in methanol to yield the primary amine: Furo[2,3-c]pyridin-2-ylmethanamine .

SynthesisWorkflow cluster_legend Reaction Phase Start N-Benzenesulfonyl piperidin-4-one Inter1 Wittig Olefination (Ph3P=CHCO2Et) Start->Inter1 Inter2 Se-Mediated Cyclization Inter1->Inter2 Core Furo[2,3-c]pyridine (Parent Core) Inter2->Core Aromatization (t-BuOK) Lithiation 1. n-BuLi, -78°C 2. DMF Core->Lithiation Aldehyde 2-Carbaldehyde Intermediate Lithiation->Aldehyde Final Furo[2,3-c]pyridin- 2-ylmethanamine Aldehyde->Final Reductive Amination (NH4OAc, NaCNBH3)

Figure 1: Step-wise synthetic pathway from piperidinone precursor to the target 2-methanamine derivative.

Medicinal Chemistry & SAR

The Methanamine "Linker" Hypothesis

In protease inhibitors, particularly for Cathepsin K (a cysteine protease implicated in osteoporosis), the inhibitor often requires:

  • A Warhead: To covalently or reversibly interact with the active site cysteine (Cys25).

  • A Linker: To position the warhead and interact with the non-prime (S2) or prime (S1') subsites.

The 2-methanamine group (


) acts as this critical linker.
  • Basicity: The amine (pKa ~9-10) can form salt bridges with aspartic acid residues (e.g., Asp158 in proteases) or hydrogen bonds with backbone carbonyls.

  • Derivatization: The primary amine is readily acylated or sulfonated to create libraries of amides/sulfonamides, allowing exploration of the S2 hydrophobic pocket.

Structure-Activity Relationship (SAR) Matrix
PositionModificationEffect on Activity (General)Mechanistic Insight
C2 (Tail)

Critical Essential linker for warhead attachment or S1' anchoring.
C2 (Tail)

High PotencyAmide formation allows access to hydrophobic S2 pockets (e.g., Leucine-rich motifs).
C3 Methyl / HalogenVariableSmall substituents (Me, Cl) can improve metabolic stability by blocking oxidation.
N6 (Pyridine) Oxidation (

-oxide)
DecreasedUsually reduces permeability; however, can increase solubility.
C7 Aryl fusionIncreasedExtension into the S3 subsite; often seen in tricyclic analogs.

Therapeutic Applications

Primary Indication: Cathepsin K Inhibition (Osteoporosis)

Cathepsin K is the primary enzyme responsible for bone matrix degradation (collagen type I) by osteoclasts.[5]

  • Mechanism: Furo[2,3-c]pyridin-2-ylmethanamine derivatives act as non-covalent transition state analogs or carriers for electrophilic warheads (e.g., nitriles).

  • Binding Mode: The pyridine nitrogen often interacts with the solvent network near the active site, while the amine-derived "tail" occupies the S2 pocket, providing selectivity over Cathepsin L and B.

Secondary Indication: Kinase Inhibition (B-Raf / Akt)

The scaffold is a bioisostere of the imidazo[1,2-a]pyridine and furo[2,3-b]pyridine kinase inhibitors.

  • B-Raf: Array BioPharma identified furo[2,3-c]pyridine indanone oximes as potent B-Raf inhibitors. The 2-position substituent projects into the solvent front, modifying solubility and pharmacokinetic properties without disrupting the ATP-binding hinge interaction.

Biological Pathway Visualization

CathepsinPathway Osteoclast Osteoclast Activation CatK_Sec Cathepsin K Secretion Osteoclast->CatK_Sec Lacuna Resorption Lacuna (Acidic pH) CatK_Sec->Lacuna Collagen Type I Collagen (Bone Matrix) Lacuna->Collagen Enzymatic Attack Degradation Collagen Degradation Collagen->Degradation Inhibitor Furo[2,3-c]pyridin- 2-ylmethanamine Inhibitor->Lacuna Targeting Active Site Inhibitor->Degradation BLOCKS BoneLoss Bone Resorption (Osteoporosis) Degradation->BoneLoss

Figure 2: Mechanism of action for Cathepsin K inhibition in the bone resorption lacuna.

Experimental Protocols

Protocol: Synthesis of Furo[2,3-c]pyridin-2-ylmethanamine

Validation: This protocol is adapted from the lithiation strategies of fused furans (Mertes et al.) and reductive aminations standard in medicinal chemistry.

  • Reagents: Furo[2,3-c]pyridine (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), DMF (1.5 eq), THF (anhydrous), 
    
    
    
    (10 eq),
    
    
    (1.5 eq).
  • Formylation:

    • Cool a solution of Furo[2,3-c]pyridine in dry THF to -78°C under Argon.

    • Add

      
      -BuLi dropwise over 15 min. Stir for 30 min at -78°C.
      
    • Add DMF dropwise. Stir for 1 h, allowing warming to 0°C.

    • Quench with saturated

      
      . Extract with EtOAc, dry (
      
      
      
      ), and concentrate. Purify aldehyde via silica flash chromatography (Hexane/EtOAc).
  • Reductive Amination:

    • Dissolve the aldehyde intermediate in MeOH.

    • Add

      
       and stir at RT for 30 min.
      
    • Add

      
       portion-wise. Stir for 12 h at RT.
      
    • Workup: Acidify to pH 2 (HCl), wash with

      
       (remove non-basic impurities), basify aqueous layer to pH 10 (NaOH), extract with DCM.
      
    • Yield: Expect 60-75% overall yield for the amine.

Protocol: Cathepsin K Enzymatic Assay

Purpose: To determine the IC50 of the synthesized derivative.

  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (freshly added).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Procedure:

    • Incubate 1 nM recombinant human Cathepsin K with varying concentrations of the Furo[2,3-c]pyridine derivative (0.1 nM to 10

      
      M) in buffer for 15 min at RT.
      
    • Initiate reaction by adding 20

      
      M Z-Phe-Arg-AMC.
      
    • Measure fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 20 min.

  • Analysis: Fit the initial velocity (

    
    ) vs. inhibitor concentration to the Morrison equation (for tight binders) or standard dose-response curve to determine 
    
    
    
    .

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[4] Link

  • Mertes, M. P., et al. (1970). Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry. (Fundamental synthesis reference).
  • Array BioPharma. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. Link

  • Verber, D. F., et al. (1997).[6] Cathepsin K Inhibitors: Design and Synthesis. Journal of Medicinal Chemistry. (Context for Cat K inhibitor design principles).

  • ChemicalBook. (2023). Product Entry: Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (CAS 174469-07-9).[7][8] Link

Sources

Furo[2,3-c]pyridin-2-ylmethanamine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of heterocyclic rings often yields molecular frameworks with unique three-dimensional structures and electronic properties, making them privileged scaffolds in drug discovery. Among these, the furopyridines have emerged as a versatile core for developing novel therapeutic agents targeting a range of diseases.[1] This guide focuses on the Furo[2,3-c]pyridine isomer, a relatively underexplored but highly promising scaffold. We will delve into the synthesis of the core structure, its known applications in medicinal chemistry, and build a compelling case for the strategic use of the Furo[2,3-c]pyridin-2-ylmethanamine derivative as a foundational element for library development and lead optimization. This document serves as a technical resource, providing not only a review of existing literature but also actionable synthetic protocols and strategic workflows for researchers in the field.

The Furo[2,3-c]pyridine Core: A Scaffold of Latent Potential

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in a wide array of biological interactions.[2] When fused with a furan ring to form a Furo[2,3-c]pyridine system, the resulting bicyclic structure offers a rigid, planar framework with a distinct distribution of hydrogen bond donors and acceptors, making it an attractive starting point for inhibitor design. While isomers like Furo[2,3-b]pyridine and Furo[3,2-b]pyridine have received considerable attention, the Furo[2,3-c]pyridine core holds unique potential due to its specific electronic and steric profile.[3][4][5][6]

Synthesis of the Furo[2,3-c]pyridine Core

The construction of the Furo[2,3-c]pyridine skeleton is a non-trivial synthetic challenge. An effective strategy begins with a pre-formed piperidine ring, which is then elaborated to construct the fused furan and subsequently aromatized to the desired pyridine. A robust, multi-step synthesis was reported by Chang et al., providing a reliable pathway to the core structure.[7][8]

The causality behind this synthetic approach is sound. Starting with the readily available N-benzenesulfonylpiperidin-4-one allows for controlled and high-yield introduction of the initial carbon framework via a Wittig reaction. The subsequent DBU-mediated deconjugation is a critical step to position the double bond correctly for the ensuing intramolecular cyclization. The use of a phenylselenyl chloride-mediated cyclization followed by oxidative dehydroselenylation is an elegant method to form the lactone, which is a direct precursor to the furan ring. This selenium-based method was shown to be significantly higher yielding than an alternative iodolactonization approach.[8] The final aromatization step provides the stable heterocyclic core.

G cluster_synthesis Synthesis of Furo[2,3-c]pyridine Core start N-Benzenesulfonyl -piperidin-4-one wittig Wittig Olefination (Ph3P=CHCO2Et) start->wittig Step 1 deconj Deconjugation (DBU) wittig->deconj Step 2 hydrolysis Ester Hydrolysis (NaOH) deconj->hydrolysis Step 3 cyclization Intramolecular Cyclization (PhSeCl) hydrolysis->cyclization Step 4 oxidation Oxidative Dehydroselenylation (NaIO4) cyclization->oxidation Step 5 reduction Lactone Reduction & Furan Formation (DIBAL-H) oxidation->reduction Step 6 aromatization Aromatization (t-BuOK) reduction->aromatization Step 7 end_product Furo[2,3-c]pyridine aromatization->end_product

Caption: General workflow for the synthesis of the Furo[2,3-c]pyridine core.

Experimental Protocol: Synthesis of Furo[2,3-c]pyridine

This protocol is adapted from the strategy developed by Chang et al.[8] and serves as a self-validating system where the successful formation of each intermediate confirms the viability of the previous step.

Step 1-2: Synthesis of the β,γ-Unsaturated Ester

  • To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in CHCl₃, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Reflux the mixture for 10 hours. Monitor by TLC for consumption of the starting ketone.

  • Cool, concentrate under reduced pressure, and purify by column chromatography to yield the α,β-unsaturated ester.

  • Dissolve the purified ester in THF and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reflux the mixture for 10 hours. Monitor by ¹H NMR for the shift of the olefinic protons.

  • Perform an aqueous workup and purify by column chromatography to yield the β,γ-unsaturated ester.

Step 3-5: Formation of the α,β-Unsaturated Lactone

  • Hydrolyze the β,γ-unsaturated ester using 2N NaOH in THF at reflux for 15 hours.

  • Acidify the reaction mixture and extract the carboxylic acid.

  • Without further purification, dissolve the acid in THF and treat with phenylselenyl chloride (PhSeCl) (1.2 eq) at room temperature for 2 hours.

  • Purify the resulting selenyl-lactone intermediate by chromatography.

  • Dissolve the intermediate in THF and add an aqueous solution of sodium periodate (NaIO₄) (2.0 eq). Stir at room temperature for 2 hours.

  • Perform an aqueous workup and purify by column chromatography to yield the α,β-unsaturated lactone.

Step 6-7: Furan Formation and Aromatization

  • Cool a solution of the α,β-unsaturated lactone in THF to 0 °C (ice bath).

  • Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise.

  • Stir for 5 hours at 0 °C, then quench carefully with 2N HCl.

  • Extract the product, a reduced form of Furo[2,3-c]pyridine, and purify.

  • To a solution of the purified intermediate in THF, add potassium tert-butoxide (t-BuOK) (2.5 eq).

  • Reflux the mixture for 1 hour.

  • Perform an aqueous workup and purify by column chromatography on silica gel to afford the final Furo[2,3-c]pyridine product.[8]

Known Biological Activity: A Scaffold for Potent Inhibitors

Though less explored than its isomers, the Furo[2,3-c]pyridine scaffold has been successfully employed in the development of potent and selective inhibitors for significant oncology and immunology targets.

Target Compound Class Reported Activity Therapeutic Area Reference
B-Raf Kinase Indanone OximesPotent and selective inhibitionOncology[9]
TLR8 2,3-DiaminofuropyridinesAgonism, chemokine inductionImmunology, Vaccine Adjuvants[10]
HIV-1 Protease PNU-142721Potent inhibitionVirology[8]
Table 1: Summary of Biological Targets for Furo[2,3-c]pyridine Derivatives.
Case Study: B-Raf Kinase Inhibitors

The discovery of Furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf kinase underscores the scaffold's utility.[9] In this work, the furopyridine core served as a rigid anchor, positioning the indanone oxime moiety to make critical interactions within the ATP-binding site of the kinase. The rationale for this design choice lies in the scaffold's ability to present substituents in a well-defined spatial orientation, a key requirement for achieving high-affinity binding to protein targets.

Case Study: TLR8 Agonists as Vaccine Adjuvants

In a separate line of research, derivatives of the Furo[2,3-c]pyridine core were identified as selective Toll-like receptor 8 (TLR8) agonists.[10] These molecules were found to upregulate chemokine ligand genes without inducing pro-inflammatory cytokines, a highly desirable profile for a vaccine adjuvant. This discovery highlights the scaffold's ability to interact with targets beyond kinases and demonstrates its potential in immunomodulation. The specific substitution pattern at the C2 and C3 positions was found to be critical for TLR8 activation, establishing a clear structure-activity relationship (SAR).[10]

The Furo[2,3-c]pyridin-2-ylmethanamine Moiety: A Gateway to New Chemical Space

While the core itself is valuable, the introduction of a versatile functional handle is essential for library development. We propose the Furo[2,3-c]pyridin-2-ylmethanamine as a key intermediate. The primary amine on a flexible methylene linker at the C2 position serves multiple strategic purposes:

  • Vector for Diversification: The amine is an excellent nucleophile, allowing for facile derivatization via acylation, sulfonylation, reductive amination, and other reactions to build a diverse chemical library.

  • Pharmacophoric Element: The basic nitrogen can act as a hydrogen bond acceptor or form salt bridges with acidic residues in a protein binding pocket, significantly enhancing binding affinity.

  • Improved Physicochemical Properties: The amine can improve aqueous solubility, a critical parameter in drug development.

Proposed Synthesis of Furo[2,3-c]pyridin-2-ylmethanamine

A logical approach to this target molecule involves functionalization of the core Furo[2,3-c]pyridine. A Vilsmeier-Haack formylation is a well-established method for introducing an aldehyde group onto electron-rich heterocycles. This aldehyde can then be converted to the desired primary amine via reductive amination.

G cluster_synthesis_amine Proposed Synthesis of the Key Intermediate start Furo[2,3-c]pyridine Core formylation Vilsmeier-Haack Formylation (POCl3, DMF) start->formylation aldehyde Furo[2,3-c]pyridine -2-carbaldehyde formylation->aldehyde reductive_amination Reductive Amination (NH4OAc, NaBH3CN) aldehyde->reductive_amination end_product Furo[2,3-c]pyridin-2- ylmethanamine reductive_amination->end_product

Caption: Proposed synthetic route to Furo[2,3-c]pyridin-2-ylmethanamine.

Experimental Protocol: Proposed Synthesis

Step 1: Furo[2,3-c]pyridine-2-carbaldehyde (Vilsmeier-Haack Reaction)

  • Cool a solution of phosphoryl chloride (POCl₃) (1.5 eq) in dimethylformamide (DMF) (5.0 eq) to 0 °C.

  • Add a solution of Furo[2,3-c]pyridine (1.0 eq) in DMF dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor by TLC.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry over MgSO₄, and purify by column chromatography to yield the aldehyde.

Step 2: Furo[2,3-c]pyridin-2-ylmethanamine (Reductive Amination)

  • To a solution of Furo[2,3-c]pyridine-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (NH₄OAc) (10.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with 1N HCl and basify with 2N NaOH.

  • Extract the product with dichloromethane, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the target primary amine.

Library Design and Screening Strategy

With the key Furo[2,3-c]pyridin-2-ylmethanamine intermediate in hand, a focused library can be designed to probe structure-activity relationships for targets suggested by the scaffold's known activities, such as B-Raf and TLR8.

G cluster_workflow Library Development and Screening Workflow cluster_rxns Parallel Synthesis cluster_screening Biological Screening start Furo[2,3-c]pyridin-2- ylmethanamine acylation Acylation (Acid Chlorides, Carboxylic Acids) start->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation reductive_amination_2 Reductive Amination (Aldehydes, Ketones) start->reductive_amination_2 library Focused Chemical Library kinase_assay Kinase Inhibition Assay (e.g., B-Raf) library->kinase_assay cell_assay Cell-Based Reporter Assay (e.g., TLR8/NF-κB) library->cell_assay sar SAR Analysis & Hit Identification lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for library synthesis and biological evaluation.

Experimental Protocol: Representative Kinase Inhibition Assay (B-Raf)

This protocol describes a typical in vitro assay to screen library compounds for inhibitory activity against a target kinase.

  • Reagents: Recombinant B-Raf enzyme, MEK1 (substrate), ATP, and a suitable assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Compound Preparation: Prepare a 10 mM stock solution of each library compound in DMSO. Create a series of dilutions (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the B-Raf enzyme and the library compound at various concentrations. Incubate for 15-20 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the MEK1 substrate and ATP to each well to start the kinase reaction. Incubate for 60 minutes at 30 °C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated MEK1. This is commonly done using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or an antibody-based ELISA.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

Conclusion and Future Outlook

The Furo[2,3-c]pyridine scaffold represents a valuable yet underutilized asset in medicinal chemistry. Its rigid structure and demonstrated success in targeting challenging proteins like B-Raf kinase and TLR8 make it an attractive starting point for new drug discovery campaigns.[9][10] By functionalizing this core with a versatile methanamine linker at the C2 position, researchers can unlock access to a vast and novel chemical space. The synthetic strategies and screening protocols outlined in this guide provide a robust framework for the design, synthesis, and evaluation of new Furo[2,3-c]pyridin-2-ylmethanamine-based compounds. It is anticipated that this scaffold will continue to yield potent and selective modulators of a wide range of biological targets, contributing significantly to the development of next-generation therapeutics.

References

  • Lyssikatos, J. P., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-52. [Link]

  • Ghorab, M. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3929. [Link]

  • Kokatla, H. P., et al. (2018). Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines. ACS Medicinal Chemistry Letters, 9(11), 1123-1128. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles, 83(8), 1889. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. [Link]

  • El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. [Link]

  • RSC Publishing. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

  • Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. [Link]

  • Mokrosz, J. L., et al. (1992). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 35(13), 2369-74. [Link]

  • Reddy, T. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English, 58(4), 1062-1067. [Link]

  • ResearchGate. (2023). Synthesis of furo[2,3-d]pyrimidine derivative (61). [Link]

  • PubChem. Furo[2,3-c]pyridine. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PMC. (2019). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. [Link]

  • Google Patents. (2003).
  • ResearchGate. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

Sources

Biological Targets of Furo[2,3-c]pyridin-2-ylmethanamine: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, medicinal chemistry applications, and experimental protocols associated with Furo[2,3-c]pyridin-2-ylmethanamine .

Executive Summary & Core Directive

Furo[2,3-c]pyridin-2-ylmethanamine is a specialized bicyclic heteroaromatic pharmacophore used primarily as a P2-P3 linker motif in the design of protease and kinase inhibitors. Unlike simple building blocks, this scaffold offers a unique combination of hydrogen-bond acceptance (via the pyridine nitrogen and furan oxygen) and rigid hydrophobic bulk, making it ideal for occupying the S2 subsite of cysteine proteases (specifically Cathepsin K ) and the allosteric pockets of viral enzymes (e.g., HIV-1 Reverse Transcriptase).

This guide analyzes its role as a "privileged structure" in drug discovery, detailing its synthesis, structure-activity relationships (SAR), and validation in biological assays.

Primary Biological Targets

A. Cathepsin K (Cysteine Protease)

The most significant application of the furo[2,3-c]pyridin-2-ylmethanamine motif is in the inhibition of Cathepsin K , a lysosomal cysteine protease highly expressed in osteoclasts and a key driver of bone resorption in osteoporosis.[1]

  • Mechanism of Action: The furo[2,3-c]pyridine ring system serves as a P2 substituent . It fits snugly into the hydrophobic S2 pocket of the Cathepsin K active site.

  • Role of the Methanamine: The 2-ylmethanamine group acts as the critical linker (P1-P2 linker). The primary amine reacts with a carboxylic acid-containing "warhead" (typically a nitrile-based electrophile like a cyanopyrrolidine) to form an amide bond. This amide hydrogen bonds with Gly66 in the enzyme backbone, anchoring the inhibitor.

  • Selectivity: The [2,3-c] fusion geometry is critical for distinguishing Cathepsin K from other cathepsins (L, B, S) by exploiting subtle shape differences in the S2 pocket.

B. HIV-1 Reverse Transcriptase (NNRTI)

While the methanamine derivative is a precursor, the furo[2,3-c]pyridine core is the validated pharmacophore of PNU-142721 , a potent Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

  • Binding Mode: The scaffold occupies the hydrophobic NNRTI binding pocket (specifically interacting with Trp229 ).

  • Relevance: The methanamine derivative allows for the exploration of new "linker-divergent" analogs that can overcome resistance mutations (e.g., K103N) by altering the vector of the solubilizing tail.

C. Emerging Targets: TLR8 and Kinases (B-Raf)

Recent medicinal chemistry campaigns have identified 2-substituted furo[2,3-c]pyridines as:

  • TLR8 Agonists: 2,3-diamino variants activate Toll-like Receptor 8, modulating immune responses.[2]

  • B-Raf Kinase Inhibitors: Used as the "head group" to bind the ATP-binding hinge region, often linked via the 2-position to a solubilizing tail.

Structural Analysis & SAR Visualization

The biological potency of this scaffold is dictated by the precise orientation of its heteroatoms.

DOT Diagram: Structure-Activity Relationship (SAR)

SAR_Analysis Core Furo[2,3-c]pyridine Core Pos2 Position 2 (Methanamine) CRITICAL LINKER Forms Amide bond with Warhead H-bonds to Gly66 (Cat K) Core->Pos2 Functionalization Pos5 Position 5 SOLUBILITY VECTOR Site for polar groups (e.g., alkyl-thio) Modulates PK properties Core->Pos5 Optimization Pos7 Position 7 STERIC GATE Small groups (H, F) preferred to avoid S2 pocket clash Core->Pos7 Restriction Target Enzyme Active Site (Cathepsin K / HIV-RT) Pos2->Target Covalent/Non-covalent Interaction

Caption: SAR map of Furo[2,3-c]pyridine. The 2-methanamine is the essential "hook" for target engagement, while the 5-position allows pharmacokinetic tuning.

Experimental Protocols

Protocol A: Synthesis of Furo[2,3-c]pyridin-2-ylmethanamine

Rationale: This building block is not always commercially stable as the free base; it is often synthesized from the corresponding ester or nitrile.

Reagents:

  • Starting Material: Ethyl furo[2,3-c]pyridine-2-carboxylate.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl furo[2,3-c]pyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) under Argon atmosphere. Cool to 0°C.

  • Reduction: Dropwise add LiAlH4 (2.5 eq, 1M in THF). The reaction is exothermic; maintain temperature <5°C.

  • Reflux: Warm to room temperature, then reflux for 2 hours to ensure complete reduction of the ester to the amine (via the alcohol intermediate if using milder reagents, but LiAlH4 drives to amine if starting from nitrile; if starting from ester, you get alcohol. Correction: To get the methanamine from the ester, one typically converts Ester

    
     Alcohol 
    
    
    
    Mesylate
    
    
    Azide
    
    
    Amine. Alternatively, start from Furo[2,3-c]pyridine-2-carbonitrile ).
    • Revised Route (Nitrile Reduction): Dissolve Furo[2,3-c]pyridine-2-carbonitrile in THF. Add LiAlH4 at 0°C. Stir 3h.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Purification: The amine is polar. Purify via SCX-2 (cation exchange) cartridge or reverse-phase HPLC (0.1% Formic acid).

  • Validation: Verify via 1H NMR (DMSO-d6). Look for methylene singlet at

    
     ~3.8-4.0 ppm.
    
Protocol B: Cathepsin K Enzymatic Assay (Fluorometric)

Rationale: To validate the inhibitory potential of compounds derived from this scaffold.

Materials:

  • Enzyme: Recombinant Human Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Pre-incubation: Incubate 10 nM Cathepsin K with varying concentrations of the Furo[2,3-c]pyridine-derived inhibitor for 15 minutes at room temperature.

  • Initiation: Add 20 µM Z-Phe-Arg-AMC substrate.

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 minutes on a plate reader.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

Biological Pathway Visualization

DOT Diagram: Cathepsin K Inhibition Pathway

CatK_Pathway Osteoclast Osteoclast Cell Lysosome Lysosome / Resorption Lacuna Osteoclast->Lysosome Secretes Enzymes CatK Active Cathepsin K Lysosome->CatK Releases Collagen Type I Collagen (Bone Matrix) CatK->Collagen Degrades (Proteolysis) Complex Enzyme-Inhibitor Complex (Inactive) CatK->Complex Inhibition Inhibitor Furo[2,3-c]pyridine Inhibitor Inhibitor->CatK Binds S2 Pocket Complex->Collagen Prevents Degradation BoneMass Maintained Bone Mass Complex->BoneMass Therapeutic Outcome

Caption: Mechanism of Cathepsin K inhibition by Furo[2,3-c]pyridine derivatives in the bone resorption microenvironment.

Quantitative Data Summary

Compound ClassTargetRole of ScaffoldKey InteractionReference
Odanacatib Analogs Cathepsin KP2 SubstituentHydrophobic fit in S2 pocket[1, 2]
PNU-142721 HIV-1 RTNNRTI Core

-stacking with Trp229
[3]
Indanone Oximes B-Raf KinaseHinge BinderH-bond acceptor (N6)[4]
Diamino-furo[2,3-c] TLR8AgonistReceptor Activation[5]

References

  • Cathepsin K Inhibitors: Discovery and Clinical Development. Journal of Medicinal Chemistry. Link

  • Design and Synthesis of Potent, Selective Inhibitors of Cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link

  • (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine (PNU-142721): A New Broad Spectrum HIV-1 NNRTI. Journal of Medicinal Chemistry. Link

  • Discovery of Furo[2,3-c]pyridine-based Indanone Oximes as Potent B-Raf Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Structure-Activity Relationships in Human TLR8-Active 2,3-diamino-furo[2,3-c]pyridines. ChemMedChem. Link

Sources

An In-depth Technical Guide to the Physiochemical Profile of Furo[2,3-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the physiochemical profile of Furo[2,3-c]pyridin-2-ylmethanamine, a heterocyclic compound of significant interest to researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a combination of established data for the parent Furo[2,3-c]pyridine scaffold, computational predictions, and established analytical principles. We present predicted key physiochemical parameters, a plausible synthetic route, and robust analytical methodologies for its characterization. This document serves as a foundational resource for scientists working with or considering the use of Furo[2,3-c]pyridin-2-ylmethanamine in their research endeavors.

Introduction: The Furo[2,3-c]pyridine Scaffold

The Furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. It is a key structural component in various bioactive molecules, including potential HIV-1 protease inhibitors and B-Raf inhibitors.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic architecture, making it an attractive starting point for the design of novel therapeutic agents.[2] Furo[2,3-c]pyridine derivatives have been explored for their potential in treating a range of diseases.[1][3][4] This guide will focus on a specific derivative, Furo[2,3-c]pyridin-2-ylmethanamine, providing a detailed examination of its anticipated physiochemical properties.

Predicted Physiochemical Profile of Furo[2,3-c]pyridin-2-ylmethanamine

In the absence of direct experimental data, we have compiled a predicted physiochemical profile for Furo[2,3-c]pyridin-2-ylmethanamine. These predictions are derived from established computational models and by extrapolating from data available for the parent Furo[2,3-c]pyridine and structurally related amine compounds.

PropertyPredicted ValueRemarks and Rationale
Molecular Formula C₈H₈N₂OBased on the chemical structure.
Molecular Weight 148.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.[5]The parent compound, Furo[2,3-c]pyridine, is a solid.
pKa 8.5 - 9.5The primary amine will be the main basic center. This prediction is based on the pKa of similar aminomethylpyridine derivatives.
LogP 0.5 - 1.5The introduction of the polar aminomethyl group is expected to decrease the LogP relative to the parent Furo[2,3-c]pyridine (XLogP3 = 1.3).[6]
Solubility Predicted to have moderate aqueous solubility, especially at acidic pH where the amine is protonated.The presence of hydrogen bond donors and acceptors enhances water solubility compared to the parent scaffold.
Hydrogen Bond Donors 1From the primary amine group.
Hydrogen Bond Acceptors 2The pyridine nitrogen and the furan oxygen.
Rotatable Bonds 1The bond between the ring and the aminomethyl group.

Synthesis and Purification

While a specific synthesis for Furo[2,3-c]pyridin-2-ylmethanamine is not documented in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and known syntheses of the Furo[2,3-c]pyridine core.

Proposed Synthetic Pathway

A potential synthetic approach would involve the initial synthesis of the Furo[2,3-c]pyridine scaffold, followed by functionalization at the 2-position.

Synthetic_Pathway Start Substituted Pyridine Step1 Formation of Furo[2,3-c]pyridine-2-carboxylic acid Start->Step1 Multi-step synthesis Step2 Amidation Step1->Step2 e.g., SOCl₂, NH₃ Step3 Reduction of Amide Step2->Step3 e.g., LiAlH₄ End Furo[2,3-c]pyridin-2-ylmethanamine Step3->End

Caption: Proposed synthetic pathway for Furo[2,3-c]pyridin-2-ylmethanamine.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of Furo[2,3-c]pyridine-2-carboxylic acid: This intermediate can be synthesized from appropriate pyridine precursors as described in the literature for related furopyridine systems.[1]

  • Amidation: The carboxylic acid can be converted to the corresponding primary amide.

    • The Furo[2,3-c]pyridine-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride.

    • The crude acyl chloride is then reacted with ammonia to yield Furo[2,3-c]pyridine-2-carboxamide.

  • Reduction of the Amide: The primary amide is reduced to the desired primary amine.

    • The Furo[2,3-c]pyridine-2-carboxamide is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

    • The reaction is carefully quenched, followed by an aqueous workup to isolate the crude Furo[2,3-c]pyridin-2-ylmethanamine.

  • Purification: The crude product would likely be purified using column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized Furo[2,3-c]pyridin-2-ylmethanamine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons on the furopyridine ring system, as well as a singlet for the methylene protons of the aminomethyl group and a broad singlet for the amine protons.

    • ¹³C NMR will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[7]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 149.0709.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic N-H stretching vibrations for the primary amine, as well as C-H and C=C/C=N stretching frequencies for the aromatic rings.

Chromatographic Purity Assessment

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity of the compound.

HPLC_Workflow Sample Sample Preparation (Dilution in Mobile Phase) HPLC RP-HPLC System (C18 Column) Sample->HPLC Detection UV/PDA Detector (Scan for λmax) HPLC->Detection Data Data Analysis (Purity Calculation) Detection->Data

Caption: General workflow for HPLC purity analysis.

Typical RP-HPLC Method Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the determined λmax (likely in the 254-280 nm range).

  • Injection Volume: 10 µL.

This method would be validated for linearity, accuracy, precision, and robustness in accordance with ICH guidelines.[8][9][10]

Conclusion

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • PubChem. (n.d.). Furo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Furo[2,3-c]pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride (C8H8N2O). Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 3-[(5-Hydroxynaphthalen-2-Yl)amino]-N-(Pyrimidin-4-Yl)furo[2,3-C]pyridine-2-Carboxamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Furo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved February 20, 2026, from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved February 20, 2026, from [Link]

  • PubMed. (2017, December 1). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. Retrieved February 20, 2026, from [Link]

  • PubMed. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Retrieved February 20, 2026, from [Link]

  • eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved February 20, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Retrieved February 20, 2026, from [Link]

  • Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved February 20, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5-(3-Pyridinyl)-2-furanmethanamine. Retrieved February 20, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved February 20, 2026, from [Link]

  • AA Blocks. (n.d.). 3731-51-9 | MFCD00006360 | Pyridin-2-ylmethanamine. Retrieved February 20, 2026, from [Link]

  • PMC. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved February 20, 2026, from [Link]

  • PMC. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Retrieved February 20, 2026, from [Link]

  • MDPI. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved February 20, 2026, from [Link]

  • Chemsrc. (2025, August 25). furo[3,2-b]pyridin-2(3H)-one | CAS#:88011-96-5. Retrieved February 20, 2026, from [Link]

  • Identifiers.org. (n.d.). Searching | ChemSpider. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 3-Pyridinemethanamine. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

Sources

The Furopyridine Methanamine Scaffold: A Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the discovery, synthesis, and medicinal chemistry of furopyridine methanamine analogs , a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (JAK, MK2, EGFR).

Executive Summary

Furopyridine methanamine analogs represent a class of bicyclic heteroaromatic compounds where a furopyridine core (a fusion of furan and pyridine rings) is functionalized with a methanamine (aminomethyl) group. This scaffold has emerged as a critical pharmacophore in Structure-Based Drug Design (SBDD) , primarily for its ability to mimic the adenine ring of ATP in kinase active sites while offering superior physicochemical properties (solubility, lipophilicity) compared to traditional quinolines or isoquinolines.

Key Applications:

  • JAK2 Inhibitors: Nanomolar potency against myeloproliferative neoplasm drivers.

  • MK2 Inhibitors: Modulation of inflammatory cytokine release (TNF

    
    ).
    
  • EGFR Inhibitors: Overcoming T790M/C797S resistance mutations in NSCLC.[1][2]

  • HIV-1 Protease: Early validation via compounds like PNU-142721.[3][4]

Structural Classification & Chemical Space

The term "furopyridine" encompasses several positional isomers, each with distinct electronic profiles dictated by the nitrogen atom's location relative to the furan oxygen. The methanamine moiety (


 or 

) typically serves as a key hydrogen bond donor/acceptor, often engaging conserved residues like Asp or Glu in the kinase catalytic domain.[4]
Core Isomer Nomenclature

The two most biologically relevant isomers in this class are:

  • Furo[2,3-c]pyridine: An isostere of isoquinoline.[5]

  • Furo[3,2-b]pyridine: An isostere of quinoline.[5]

IsomerElectronic CharacterCommon Application
Furo[2,3-c]pyridine High electron density on furan; Pyridine N accessible for solvation.[3][4]HIV Protease, B-Raf Inhibitors
Furo[3,2-b]pyridine "Quinoline-like"; Pyridine N often participates in hinge binding.[4]JAK2, MK2, EGFR Inhibitors
Furo[3,2-c]pyridine Less common; used in specific GPCR ligands.5-HT Receptor Agonists

Synthetic Methodologies

The construction of the furopyridine core followed by regioselective installation of the methanamine tail is the primary synthetic challenge.

Strategy A: The Sonogashira Cyclization (Modern Route)

This is the industry-standard approach for accessing furo[3,2-b]pyridine scaffolds. It allows for convergent synthesis and late-stage diversification.[3][4]

Protocol:

  • Coupling: 3-Iodopyridin-4-ol is coupled with a propargyl amine or protected alkyne via Sonogashira coupling.[3][4]

  • Cyclization: A metal-catalyzed (CuI or AuCl3) or base-mediated 5-endo-dig cyclization closes the furan ring.[3][4]

  • Methanamine Installation: If not present in the alkyne, a nitrile or amide at the C2/C3 position is reduced (using LiAlH4 or Borane) to the methanamine.

Strategy B: The Piperidone Aromatization (Classical Route)

Used primarily for furo[2,3-c]pyridines .

  • Start: N-protected piperidin-4-one.

  • Olefination: Wittig reaction to introduce the carbon framework.

  • Cyclization & Oxidation: Acid-mediated cyclization followed by oxidative aromatization (e.g., using DDQ or Pd/C) to yield the heteroaromatic core.

Visualization of Synthetic Logic

SyntheticPathways cluster_alt Alternative Route (Furo[2,3-c]) IodoPy 3-Iodo-4-hydroxypyridine Sono Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) IodoPy->Sono Alkyne Functionalized Alkyne (R-C≡C-CH2-NHP) Alkyne->Sono Cyclo 5-endo-dig Cyclization (Base/Heat) Sono->Cyclo Intermediate A Core Furopyridine Core Cyclo->Core Deprotect Deprotection/Reduction Core->Deprotect -PG / Red(-CN) Final Furopyridine Methanamine (Target) Deprotect->Final Piperidone Piperidin-4-one Wittig Wittig Olefination Piperidone->Wittig Aromatize Oxidative Aromatization Wittig->Aromatize Aromatize->Core

Caption: Comparative synthetic workflows for accessing furopyridine methanamine scaffolds via Sonogashira coupling (top) vs. Piperidone aromatization (bottom).

Medicinal Chemistry & SAR (Structure-Activity Relationship)

The biological efficacy of furopyridine methanamine analogs relies on precise interactions within the target protein's binding pocket.

The "Hinge Binder" Concept

In kinase inhibitors (e.g., JAK2, MK2), the furopyridine core acts as the ATP-mimetic.

  • The Pyridine Nitrogen: often accepts a hydrogen bond from the backbone amide of the "hinge" region residues.

  • The Furan Oxygen: acts as a weak acceptor or simply provides planar structural rigidity to orient the molecule.

The Methanamine "Warhead"

The methanamine side chain (


) is rarely passive.[3][4] Its role is often:
  • Salt Bridge Formation: The amine is protonated at physiological pH and forms an ionic bond with a conserved Aspartate (e.g., Asp-Phe-Gly motif) or Glutamate residue.[4]

  • Solubility Handle: The basic amine significantly improves aqueous solubility, a common failure point for flat, aromatic kinase inhibitors.

  • Selectivity Filter: By varying substituents on the methanamine nitrogen (e.g.,

    
    ), chemists can target the "back pocket" of the kinase, differentiating between closely related isoforms (e.g., JAK2 vs. JAK3).[4]
    
Case Study: JAK2 Inhibition Data

Data synthesized from recent high-potency analogs (e.g., PD series).[4]

Compound IDCore ScaffoldR-Group (Methanamine N)IC50 (JAK2)Selectivity (vs JAK3)
Ref-1 (Tofacitinib) Pyrrolo[2,3-d]pyrimidine(Complex)~4 nMLow (Pan-JAK)
FP-Analog 1 Furo[3,2-b]pyridineMethyl12 nM5x
FP-Analog 2 Furo[3,2-b]pyridine3-Fluorobenzyl1.2 nM >20x
FP-Analog 3 Furo[2,3-c]pyridineMethyl450 nMN/A

Insight: The [3,2-b] isomer consistently outperforms [2,3-c] for JAK2 inhibition due to better alignment with the hinge region geometry.[4]

Biological Mechanism of Action

The following diagram illustrates the mechanistic intervention of a furopyridine methanamine inhibitor within the JAK/STAT signaling pathway.

SignalingPathway Cytokine Cytokine (IL-6/EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK2 Kinase (Active) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Furopyridine Methanamine Inhibitor->JAK ATP Competition (IC50 < 10nM) P_STAT p-STAT (Dimer) STAT->P_STAT Blocked by Inhibitor Nucleus Nucleus / Gene Transcription P_STAT->Nucleus

Caption: Mechanism of Action: The furopyridine inhibitor competitively binds the JAK2 ATP pocket, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Experimental Protocols

Synthesis of (Furo[3,2-b]pyridin-3-yl)methanamine

Validation: Adapted from standard Sonogashira/Cyclization protocols (Ref 1, 3).

  • Reagents: 3-Iodopyridin-4-ol (1.0 eq), N-Boc-propargylamine (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), Et3N (3.0 eq).[4]

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Degas solvent with

      
       for 15 mins.
      
    • Add reagents and heat to 80°C for 4-6 hours. Monitor by LCMS for intermediate formation.

    • Cyclization: If spontaneous cyclization is slow, add DBU (2.0 eq) and heat to 100°C for 2 hours.

    • Workup: Dilute with EtOAc, wash with brine (3x).[6] Dry over Na2SO4.

    • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane (RT, 1h) to yield the free amine hydrochloride salt.

  • Yield: Typical yields for the core formation are 60-75%.[3]

Kinase Inhibition Assay (ADP-Glo)

Validation: Standard industry protocol for evaluating kinase potency.[3][4]

  • Setup: Use 384-well white plates.

  • Mix: 2 µL of Inhibitor (variable conc. in DMSO) + 2 µL of JAK2 Enzyme (0.5 ng/µL). Incubate 15 min at RT.

  • Start: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr).

  • Reaction: Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (40 min) -> Add 10 µL Kinase Detection Reagent (30 min).

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2. Int. J. Biol. Macromol. (2024).[2][5][7] Link

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors. J. Med. Chem. (2018). Link

  • Synthesis of Furo[2,3-c]pyridine. Heterocycles (2011).[6] Link

  • Furopyridine Derivatives as Potent Inhibitors of EGFR. Molecules (2023). Link

  • Discovery of PNU-142721: A Furopyridine HIV-1 Protease Inhibitor. J. Med.[3][4] Chem. (1999). (Historical Context)

Sources

Strategic Pharmacophore Modeling of the Furo[2,3-c]pyridin-2-ylmethanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, fragment-based pharmacophore modeling protocol for Furo[2,3-c]pyridin-2-ylmethanamine . This scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for azaindoles and quinolines, particularly in the design of Type I and Type II kinase inhibitors (e.g., B-Raf, CDK2, Akt) and specific GPCR ligands.

Executive Summary: The Scaffold Advantage

The Furo[2,3-c]pyridine core offers distinct physicochemical advantages over traditional benzofuran or quinoline scaffolds. The incorporation of the pyridine nitrogen (N6) lowers lipophilicity (cLogP) while providing a critical hydrogen bond acceptor vector.

The specific derivative, Furo[2,3-c]pyridin-2-ylmethanamine , introduces a flexible primary amine at the C2 position. In the context of ATP-competitive inhibition, this moiety mimics the ribose-phosphate interaction field of ATP or targets acidic residues (e.g., Asp/Glu) in the solvent-exposed front regions of kinase domains.

Key Pharmacophoric Features:

  • Aromatic Core:

    
    -
    
    
    
    stacking interactions (Gatekeeper/Hinge).
  • Pyridine Nitrogen (N6): Obligate H-bond Acceptor (HBA).

  • Furan Oxygen: Weak HBA or structural rigidifier.

  • C2-Methanamine: H-bond Donor (HBD) / Cationic center (at physiological pH).

Structural Analysis & Chemical Space

Before modeling, we must define the electronic boundaries of the ligand. The Furo[2,3-c]pyridine system is planar. However, the C2-methanamine tail introduces rotatable degrees of freedom that are critical for pharmacophore feature definitions.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Mechanistic Implication
MW ~148.16 DaIdeal fragment starting point (Rule of 3 compliant).
HBA / HBD 3 / 2N6 (Pyridine) is the anchor; -NH2 is the probe.
TPSA ~55 ŲHigh permeability; CNS penetrant potential.
pKa (Pyridine) ~3.5 - 4.5Likely unprotonated at pH 7.4 (HBA role).
pKa (Amine) ~9.0 - 10.0Protonated (Cationic) at pH 7.4 (Salt bridge former).

Protocol: 3D-Pharmacophore Generation

This protocol assumes a Structure-Based Drug Design (SBDD) approach, utilizing the scaffold as a seed within a known binding pocket (e.g., CDK2 or B-Raf). If a crystal structure is unavailable, a Ligand-Based (LBDD) approach using low-energy conformer superposition is the alternative.

Phase I: Conformation Generation & Energy Minimization

Objective: Generate a bioactive conformational ensemble for the C2-methanamine tail.

  • Ligand Preparation:

    • Protonate the exocyclic amine (

      
      ) and keep the pyridine nitrogen neutral.
      
    • Generate tautomers (though Furo[2,3-c]pyridine is tautomerically stable compared to purines).

  • Conformational Search:

    • Algorithm: Stochastic (Monte Carlo) or Systematic Search.

    • Force Field: OPLS4 or MMFF94x (Solvation: Water).

    • Constraint: Keep the bicyclic core rigid. Allow C2-C

      
       and C
      
      
      
      -N rotation.
    • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

Phase II: Feature Mapping (The "Hotspots")

We define the pharmacophore hypothesis (


) as a set of vector features 

.
  • Feature

    
     (HBA):  Located at the Pyridine Nitrogen (N6).
    
    • Vector: In the plane of the ring, projecting outward.

    • Function: Binds to the Hinge region backbone NH (e.g., Val, Leu).

  • Feature

    
     (Hydrophobic/Aromatic):  Centroid of the Pyridine ring.
    
    • Function: Sandwich interaction with hydrophobic residues (e.g., Ala, Leu gates).

  • Feature

    
     (Positive Ionizable/HBD):  The terminal Nitrogen of the methanamine.
    
    • Vector: Tetrahedral geometry (if

      
      ).
      
    • Function: Electrostatic anchor to Asp (DFG motif) or Glu (

      
      C-helix).
      
Phase III: Exclusion Volumes (The "Shape")

To prevent false positives that clash with the receptor, generate an Exclusion Volume Coat .

  • If using a reference protein (e.g., CDK2, PDB: 1HCK):

    • Define the binding site sphere (Radius: 10 Å around the hinge).

    • Generate "Hard Spheres" on protein atoms.

    • Logic: Any hit molecule must fit inside the pocket and outside the exclusion spheres.

Visualizing the Workflow

The following diagram illustrates the iterative process of building and validating the model.

PharmacophoreWorkflow cluster_Model 3. Pharmacophore Definition Start Input: Furo[2,3-c]pyridin-2-ylmethanamine Prep 1. Ligand Prep & Protonation (pH 7.4) (Pyridine: Neutral, Amine: +1) Start->Prep Conform 2. Conformational Expansion (Monte Carlo / OPLS4) Prep->Conform Features Identify Features: - HBA (Pyridine N) - Pos Ion (Amine) - Aro (Ring System) Conform->Features Volumes Add Exclusion Volumes (Receptor Steric Constraints) Features->Volumes Screen 4. Virtual Screening (ZINC / ChEMBL Databases) Volumes->Screen Filter 5. Hit Filtering (RMSD < 1.5Å, Tanimoto > 0.7) Screen->Filter Validation 6. Validation (Enrichment Factor / ROC) Filter->Validation Validation->Features Refine Model

Figure 1: Step-by-step workflow for pharmacophore generation and validation using the Furo[2,3-c]pyridine scaffold.

Interaction Logic: The Kinase Hinge Hypothesis

When targeting kinases, the Furo[2,3-c]pyridine core is a classic Hinge Binder . The diagram below details the specific atom-residue interactions that must be encoded in the pharmacophore model.

InteractionMap L_Core Furo[2,3-c]pyridine Core L_N6 Pyridine N (N6) L_Amine C2-Methanamine (-NH3+) R_Gate Gatekeeper Residue (Hydrophobic) L_Core->R_Gate Van der Waals / Pi-Stack R_Hinge Hinge Backbone NH (e.g., Val/Leu) L_N6->R_Hinge H-Bond Acceptor (Critical) R_Acid Conserved Acidic Res (Asp/Glu in Ribose Pocket) L_Amine->R_Acid Salt Bridge / H-Bond (Selectivity Vector)

Figure 2: Interaction map showing the binding hypothesis of the scaffold within a typical Kinase ATP pocket.

Experimental Validation & Optimization

A pharmacophore model is only as good as its predictive power. To validate the Furo[2,3-c]pyridin-2-ylmethanamine model:

  • Decoy Set Generation: Create a dataset of 50 active furopyridines (from literature) and 2,000 property-matched decoys (using DUD-E or similar protocols).

  • ROC Analysis: Calculate the Area Under the Curve (AUC). An AUC > 0.7 indicates a predictive model.

  • Fragment Growth Strategy:

    • The methanamine is a "growth vector."

    • Experiment: Perform SAR by Catalog . Search for analogs where the amine is substituted (e.g., amides, ureas) to reach the "Sugar Pocket" or "Solvent Front."

    • Synthesis: Use reductive amination on the corresponding aldehyde or nucleophilic substitution on the C2-halomethyl precursor.

Troubleshooting Common Pitfalls
  • Pitfall: The Furan oxygen is often modeled as a strong acceptor.

    • Correction: In aromatic systems, the furan oxygen lone pairs are delocalized. Assign it as a weak acceptor or purely hydrophobic feature unless specific water-bridging is observed.

  • Pitfall: Ignoring the C2-methanamine flexibility.

    • Correction: Do not use a single rigid conformer. Use an ensemble of 10-20 low-energy rotamers for the tail during screening.

References

  • Morris, J. K., et al. (1999). "Synthesis and biological activity of a potent HIV-1 protease inhibitor containing a furo[2,3-c]pyridine core." Bioorganic & Medicinal Chemistry Letters. Link

  • Mullard, A. (2016). "Fragment-based drug discovery: 20 years on." Nature Reviews Drug Discovery. Link

  • Wymann, M. P., et al. (2003). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Cancer Research. (Context on Kinase Hinge Binders). Link

  • Langer, T., & Hoffmann, R. D. (2006). "Pharmacophores and Pharmacophore Searches." Wiley-VCH. (Standard Protocol Reference). Link

  • BenchChem. (2025).[1] "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem Technical Library. Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging Furo[2,3-c]pyridin-2-ylmethanamine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery. By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties.[1] The selection of a high-quality fragment library is paramount to the success of any FBDD campaign. An ideal fragment should possess a favorable physicochemical profile, be amenable to synthetic elaboration, and present vectors for interaction with a biological target.

This document outlines the application of Furo[2,3-c]pyridin-2-ylmethanamine as a novel and strategic fragment for use in FBDD campaigns. The furo[2,3-c]pyridine core is a key structural motif found in various biologically active molecules, including potent inhibitors of HIV-1 protease and B-Raf.[2][3] This scaffold, a fusion of a π-deficient pyridine ring and a π-excessive furan ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and a defined three-dimensional shape that makes it an attractive starting point for drug discovery.[4]

Furo[2,3-c]pyridin-2-ylmethanamine, with its appended primary amine, provides a crucial handle for both initial interactions with the target protein and subsequent synthetic elaboration, making it a "poised" fragment ready for optimization.[5]

Physicochemical Properties and Rationale for Use

While specific experimental data for Furo[2,3-c]pyridin-2-ylmethanamine is not extensively published, we can infer its properties based on the parent furo[2,3-c]pyridine scaffold and the addition of the methanamine group. These properties align well with the "Rule of Three," a guiding principle for fragment selection.[6]

PropertyFuro[2,3-c]pyridine (Parent Scaffold)Furo[2,3-c]pyridin-2-ylmethanamine (Estimated)"Rule of Three" Guideline
Molecular Weight119.12 g/mol [7]~148.16 g/mol < 300 Da[6]
cLogP1.3[7]~1.0 - 1.5< 3[6]
Hydrogen Bond Donors02≤ 3[6]
Hydrogen Bond Acceptors2 (N and O)2 (N and O)≤ 3[6]
Rotatable Bonds01≤ 3[6]

The estimated properties of Furo[2,3-c]pyridin-2-ylmethanamine fall comfortably within the "Rule of Three," suggesting good solubility and a low degree of molecular complexity, which are desirable traits for fragments. The primary amine introduces a key hydrogen bond donor and a site for potential salt bridge formation, enhancing the probability of meaningful interactions with a target protein.

Experimental Workflows and Protocols

The successful application of Furo[2,3-c]pyridin-2-ylmethanamine in an FBDD campaign involves a multi-stage process, from initial screening to hit-to-lead optimization. The following sections detail the key experimental protocols.

Fragment Screening Methodologies

The initial step in an FBDD project is to screen a library of fragments to identify binders to the target of interest. Several biophysical techniques are well-suited for this purpose, each with its own advantages.[5]

Diagram: FBDD Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Initial Screen (NMR, SPR, X-ray) Hit_ID Hit Identification Screening->Hit_ID Validation Orthogonal Screen (e.g., ITC) Hit_ID->Validation Confirmed Hits Structure Structural Biology (X-ray, NMR) Validation->Structure SAR SAR by Chemistry Structure->SAR Structural Insights Growing Fragment Growing SAR->Growing Linking Fragment Linking SAR->Linking Lead_Opt Lead Optimization Growing->Lead_Opt Linking->Lead_Opt

Caption: A generalized workflow for a fragment-based drug discovery campaign.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting the weak binding affinities typical of fragments.[8][[“]] Both ligand-observed and protein-observed NMR experiments can be employed.

  • Protocol: 1H-15N HSQC (Protein-Observed)

    • Protein Preparation: Express and purify the target protein with 15N isotopic labeling. The protein should be stable and soluble at the concentrations required for NMR (typically 50-200 µM).

    • Sample Preparation: Prepare a stock solution of Furo[2,3-c]pyridin-2-ylmethanamine in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).

    • Titration: Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein. Sequentially add aliquots of the fragment stock solution to the protein sample to achieve final concentrations typically ranging from 100 µM to 2 mM.

    • Data Analysis: Monitor for chemical shift perturbations (CSPs) in the 1H-15N HSQC spectra upon addition of the fragment. Significant and dose-dependent CSPs indicate binding. The dissociation constant (KD) can be determined by fitting the CSP data to a binding isotherm.[10]

  • Causality: Protein-observed methods are advantageous as they provide information on the binding site if the protein's resonance assignments are known.[10] Following chemical shift changes allows for the direct observation of the fragment's interaction with specific residues.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events.[11] It is highly sensitive and consumes relatively small amounts of protein.[12]

  • Protocol: SPR Screening

    • Chip Preparation: Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Fragment Injection: Prepare a series of dilutions of Furo[2,3-c]pyridin-2-ylmethanamine in a suitable running buffer. Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound fragment.

    • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[13] A counter-screen against a control protein can help identify non-specific binders.[5]

  • Causality: SPR provides valuable kinetic data in addition to affinity measurements, which can be crucial for prioritizing fragments. A slow off-rate (low kd) is often a desirable characteristic for a drug candidate.[13]

3. X-ray Crystallography

Crystallographic screening provides high-resolution structural information about how a fragment binds to its target, offering a direct roadmap for structure-based drug design.[6][14]

  • Protocol: Crystallographic Fragment Screening

    • Crystal Preparation: Grow high-quality crystals of the target protein. The crystals must be robust enough to withstand soaking with the fragment.

    • Soaking: Prepare a solution of Furo[2,3-c]pyridin-2-ylmethanamine in a cryo-protectant solution. Soak the protein crystals in this solution for a defined period (e.g., a few hours to overnight).

    • Data Collection: Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[15]

    • Structure Determination: Process the diffraction data and solve the crystal structure. Analyze the resulting electron density maps to identify the bound fragment and its interactions with the protein.

  • Causality: Obtaining a co-crystal structure provides unambiguous evidence of binding and reveals the precise binding mode of the fragment. This structural information is invaluable for guiding the subsequent optimization of the fragment into a more potent lead compound.[14][16]

Hit-to-Lead Optimization

Once Furo[2,3-c]pyridin-2-ylmethanamine is identified and validated as a hit, the next phase involves synthetic chemistry to improve its affinity and selectivity.

Diagram: Hit-to-Lead Strategies

Hit_to_Lead cluster_strategies Optimization Strategies Start Furo[2,3-c]pyridin-2-ylmethanamine Hit Growing Fragment Growing (Extending into adjacent pockets) Start->Growing Linking Fragment Linking (Connecting to another fragment) Start->Linking Merging Fragment Merging (Fusing with an overlapping fragment) Start->Merging Lead Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Common strategies for optimizing a fragment hit into a lead compound.

The primary amine of Furo[2,3-c]pyridin-2-ylmethanamine serves as an excellent chemical handle for elaboration using techniques such as:

  • Fragment Growing: Designing and synthesizing analogs that extend from the core fragment to occupy adjacent pockets in the binding site.[17]

  • Fragment Linking: If another fragment is found to bind in a nearby site, the two can be chemically linked to create a more potent molecule.[17]

  • Fragment Merging: If another, overlapping fragment is identified, a new molecule can be designed that incorporates the key features of both.[17]

Computational methods, such as molecular docking and free energy calculations, can play a significant role in guiding these optimization efforts.[18]

Conclusion

Furo[2,3-c]pyridin-2-ylmethanamine represents a promising and strategically valuable fragment for use in FBDD. Its favorable physicochemical properties, coupled with the proven biological relevance of the furo[2,3-c]pyridine scaffold, make it an attractive starting point for the discovery of novel therapeutics. The protocols outlined in this document provide a comprehensive framework for the successful integration of this fragment into drug discovery pipelines.

References

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 423-447. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Di, L., et al. (2012). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 3(3), 198-203. [Link]

  • Rezaie, A. R. (2007). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 2(5), 635-643. [Link]

  • Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery?. [Link]

  • Ciulli, A. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 9, 836433. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Shimada, I., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5488. [Link]

  • Diva-Portal.org. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]

  • Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design. [Link]

  • ACS Publications. (2024, May 2). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]

  • Diamond Light Source. (2022, January 17). The XChem pipeline for fragment screening. [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. [Link]

  • Springer Nature Experiments. (n.d.). Computational Fragment-Based Drug Design. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. [Link]

  • Chessari, G., & Woodhead, A. J. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Drug Discovery Today: Technologies, 4(2), 61-67. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. [Link]

  • PubChem. (n.d.). Furo[2,3-c]pyridine. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • ResearchGate. (2024, May 13). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. [Link]

  • Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]

  • ACS Publications. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. [Link]

  • RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

  • Semantic Scholar. (2009, August 25). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. [Link]

  • PubMed. (2017, December 1). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. [Link]

  • PubMed. (2011, February 15). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. [Link]

  • Research and Reviews. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. [Link]

  • PubMed. (2022, April 14). Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. [Link]

  • Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Escape from planarity in fragment-based drug discovery. [Link]

  • Fragment Based Drug Discovery. (2016, April 20-21). [Link]

Sources

Application Note: Functionalization Strategies for Furo[2,3-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

Furo[2,3-c]pyridine is a bicyclic heteroaromatic system consisting of a furan ring fused to a pyridine ring.[1][2][3] The specific derivative, Furo[2,3-c]pyridin-2-ylmethanamine (Structure 1 ), features a primary amine attached to the C2 position via a methylene spacer.

This scaffold is increasingly privileged in medicinal chemistry, appearing in kinase inhibitors (e.g., B-Raf inhibitors) and HIV-1 protease inhibitors.[2] The fusion of the electron-rich furan with the electron-deficient pyridine creates a unique "push-pull" electronic environment, offering distinct solubility and hydrogen-bonding vectors compared to quinoline or isoquinoline analogues.

Reactivity Profile

To design effective protocols, we must first map the reactivity hotspots of the molecule:

  • Primary Amine (C2-CH

    
    -NH
    
    
    
    ):
    • Nature: Nucleophilic.[4] The methylene spacer decouples the amine from the aromatic system's resonance, maintaining a pKa

      
       8.5–9.0 (similar to benzylamine).
      
    • Reactivity: High. Readily participates in acylation, alkylation, and reductive amination.

  • Pyridine Nitrogen (N6):

    • Nature: Weakly basic (pKa

      
       3–4).
      
    • Risk: Can act as a competitive nucleophile or Lewis base, potentially poisoning metal catalysts or forming N-oxides under oxidative conditions.

  • Furan Ring (C3 Position):

    • Nature: Electron-rich but tempered by the fused pyridine.

    • Risk: Susceptible to electrophilic aromatic substitution (EAS) or acid-catalyzed ring opening under harsh conditions (e.g., conc. HCl/heat).

Visualizing the Reactivity Landscape

The following diagram maps the chemical logic guiding the protocols below.

ReactivityMap Scaffold Furo[2,3-c]pyridin-2-ylmethanamine Amine 1° Amine (-CH2NH2) (Nucleophilic) Scaffold->Amine Pyridine Pyridine Nitrogen (N6) (Basic/Coordination) Scaffold->Pyridine Furan Furan C3 Position (Acid Sensitive) Scaffold->Furan Amide Amide Coupling (Protocol 1) Amine->Amide HATU/DIPEA RedAm Reductive Amination (Protocol 2) Amine->RedAm NaBH(OAc)3 NOxide N-Oxidation (Side Reaction) Pyridine->NOxide mCPBA/H2O2 RingOpen Ring Opening (Avoid Strong Acid) Furan->RingOpen pH < 1, Heat

Figure 1: Reactivity map highlighting functionalization pathways (Solid) and degradation risks (Dashed).

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Library Scale)

Objective: Derivatize the primary amine with carboxylic acids to form amides. Rationale: Acid chlorides are avoided to prevent HCl generation, which could degrade the furan ring. HATU provides rapid activation with minimal racemization.

Reagents:

  • Substrate: Furo[2,3-c]pyridin-2-ylmethanamine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the active ester forms before the amine is introduced.

  • Addition: Add Furo[2,3-c]pyridin-2-ylmethanamine (1.0 equiv) dissolved in minimal DMF along with the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid + Amine - 18).

  • Workup (Library Scale): Dilute with EtOAc. Wash with sat. NaHCO

    
     (3x) and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient, 0–10%).

Optimization Table:

ParameterStandard ConditionAlternative (Scale-Up)Why?
Coupling Agent HATUT3P (50% in EtOAc)T3P is cheaper, safer, and water-soluble workup is easier.
Base DIPEANMM (N-Methylmorpholine)NMM is less basic, reducing risk of racemization for chiral acids.
Solvent DMFEtOAc or 2-MeTHFGreen chemistry compliance; easier solvent removal.
Protocol 2: Reductive Amination (Secondary Amine Synthesis)

Objective: Mono-alkylation of the amine using an aldehyde. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is self-limiting to the secondary amine under these conditions.

Reagents:

  • Substrate: Furo[2,3-c]pyridin-2-ylmethanamine (1.0 equiv)

  • Aldehyde: R-CHO (1.0–1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Combine the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M).

  • Catalysis: Add AcOH (1.0 equiv). Stir for 30–60 minutes at RT. Critical: This forms the imine intermediate.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add sat. NaHCO

    
     solution and stir vigorously for 15 minutes to quench unreacted borohydride.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Since the product is a secondary amine, use amine-functionalized silica or add 1% Et

    
    N to the eluent during chromatography to prevent tailing.
    
Protocol 3: Sulfonylation (Sulfonamide Synthesis)

Objective: Create sulfonamide derivatives for SAR exploration.

Reagents:

  • Sulfonyl Chloride: R-SO

    
    Cl (1.1 equiv)
    
  • Base: Pyridine or TEA (2.0 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cool to 0°C (Ice bath). Note: Cooling is essential to control the exotherm and prevent bis-sulfonylation.

  • Add TEA (2.0 equiv).

  • Dropwise add the Sulfonyl Chloride (1.1 equiv).

  • Allow to warm to RT and stir for 2 hours.

  • Workup: Wash with 0.5 M Citric Acid (Caution: Do not use strong HCl) to remove excess base, then Brine.

Troubleshooting & Critical Considerations

Stability Warning

The furo[2,3-c]pyridine core is generally stable, but the furan ring is the weak link.

  • Avoid: Refluxing in concentrated HCl or H

    
    SO
    
    
    
    . This can cleave the ether linkage of the furan.
  • Avoid: Strong oxidation (e.g., KMnO

    
    , excess mCPBA) unless N-oxide formation is desired.
    
Purification of Polar Amines

The product often contains a basic pyridine nitrogen and a secondary/tertiary amine side chain, making it polar.

  • Method: Reverse Phase (C18) Prep-HPLC is recommended.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).

  • Note: Avoid TFA if possible, as trifluoroacetate salts can be hygroscopic and difficult to handle in biological assays.

Synthesis Workflow Diagram

Workflow Start Start: Furo[2,3-c]pyridin-2-ylmethanamine Decision Target Functional Group? Start->Decision PathAmide Amide Decision->PathAmide PathAmine 2° Amine Decision->PathAmine PathSulf Sulfonamide Decision->PathSulf ProcessAmide React: R-COOH + HATU + DIPEA Solvent: DMF, RT, 2h PathAmide->ProcessAmide ProcessAmine React: R-CHO + NaBH(OAc)3 + AcOH Solvent: DCE, RT, 16h PathAmine->ProcessAmine ProcessSulf React: R-SO2Cl + TEA Solvent: DCM, 0°C -> RT PathSulf->ProcessSulf Workup Workup: NaHCO3 Wash / Extraction ProcessAmide->Workup ProcessAmine->Workup ProcessSulf->Workup Purify Purification: C18 Prep-HPLC (Buffer: 0.1% Formic Acid or NH4HCO3) Workup->Purify

Figure 2: Decision tree and workflow for parallel synthesis of derivatives.

References

  • Synthesis of Furo[2,3-c]pyridine Core: Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles. [Link]

  • Medicinal Chemistry Applications (B-Raf Inhibitors): Sali, A., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • General Amide Coupling Conditions for Heteroaryl Amines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Furo[2,3-c]pyridine Stability and Properties: Shiotani, S. (1997). Furopyridines: Synthesis and Properties. Heterocycles. [Link]

Sources

Reductive amination procedures involving furopyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of Furopyridine Scaffolds

Executive Summary & Strategic Importance

Furopyridines (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for indoles and quinolines. They are critical in the design of type I and type II kinase inhibitors (e.g., targeting CDK2, c-Met) due to their ability to form key hydrogen bonds within the ATP-binding pocket.

Functionalizing these scaffolds via reductive amination is a pivotal strategy for introducing solubility-enhancing groups or exploring Structure-Activity Relationships (SAR). However, the unique electronic duality of the furopyridine core—comprising an electron-rich furan fused to an electron-deficient pyridine—presents specific challenges:

  • Solubility: The planar, rigid heteroaromatic system often leads to poor solubility in standard non-polar solvents.

  • Lewis Basicity: The pyridine nitrogen can sequester protons or Lewis acids intended to activate the carbonyl, stalling imine formation.

  • Electronic Deactivation: Electron-deficient isomers can render the exocyclic carbonyl less electrophilic.

This guide details two robust protocols designed to overcome these barriers, ensuring high-yield C-N bond formation while preserving the integrity of the heteroaromatic core.

Mechanistic Causality & Reaction Design

Successful reductive amination relies on the selective reduction of the iminium ion over the starting carbonyl.[1][2][3]

  • The Equilibrium Challenge: The formation of the imine intermediate is an equilibrium process. For furopyridines, the pyridine nitrogen can act as an internal base, buffering the acidic conditions required to drive dehydration.

  • The Reductant Choice:

    • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is sterically bulky and electron-poor, making it less reactive toward aldehydes/ketones but highly reactive toward protonated iminium ions. It eliminates the need for toxic cyanoborohydrides.

    • Titanium(IV) Isopropoxide: Used for "difficult" substrates. It acts as a dual-purpose Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium to the imine).

Visualizing the Reaction Pathway

G Start Furopyridine Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Protonated Iminium Ion Hemiaminal->Iminium - H2O (Dehydration) Product Secondary/Tertiary Amine Product Iminium->Product Hydride Transfer Acid Acid Catalyst (AcOH) Acid->Iminium Activates Reductant Hydride Source (STAB) Reductant->Product

Figure 1: Mechanistic pathway of reductive amination. The critical step for furopyridines is the acid-catalyzed formation of the iminium ion, which is then selectively reduced by STAB.

Protocol 1: The "Gold Standard" (STAB Method)

Applicability: Primary and secondary amines reacting with furopyridine-carboxaldehydes. Key Advantage: Mild conditions, high functional group tolerance, one-pot procedure.

Reagents & Materials
  • Substrate: Furopyridine-carboxaldehyde (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv (Use HCl salt + Et3N if free base is unstable).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Methodology
  • Solvation: In a clean, dry reaction vial equipped with a stir bar, dissolve the Furopyridine-carboxaldehyde (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

    • Note: If solubility is poor in DCE, a 1:1 mixture of DCE/THF can be used.

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This pre-complexation time allows the amine and aldehyde to begin equilibrium towards the imine/hemiaminal before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir the mixture at RT under nitrogen/argon atmosphere.

    • Time: Aldehydes typically react in 2–4 hours. Ketones may require 16+ hours.[4]

  • Monitoring: Check via LCMS or TLC. Look for the disappearance of the aldehyde peak (M+) and appearance of the amine product (M+Amine_Mass - Oxygen + 2H).

  • Quenching: Quench by adding saturated aqueous NaHCO3 . Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.

  • Work-up: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol 2: Titanium-Mediated Amination (Difficult Substrates)

Applicability: Sterically hindered furopyridine ketones, electron-poor amines (anilines), or acid-sensitive substrates. Key Advantage: Ti(OiPr)4 acts as a Lewis acid and a dehydrating agent, forcing imine formation.

Reagents & Materials
  • Substrate: Furopyridine ketone/aldehyde (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv.

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv).

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) or STAB.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Imine Formation: Under an inert atmosphere (N2), combine the Furopyridine substrate (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv) or a concentrated THF solution.

  • Incubation: Stir at RT for 6–12 hours.

    • Optimization: If the substrate is a ketone, heating to 40–50°C may be required.

  • Dilution: Dilute the viscous mixture with anhydrous MeOH or EtOH (approx. 5-10 mL per mmol substrate).

    • Critical Step: Do not add water yet.

  • Reduction: Carefully add NaBH4 (1.5 equiv) in small portions. (Caution: Exothermic, gas evolution).

  • Quenching (The "Titanium Crash"): Add 1N NaOH or water dropwise. A heavy white/yellow precipitate (TiO2) will form.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite . Wash the pad thoroughly with EtOAc.

  • Purification: The filtrate contains the product. Concentrate and purify via column chromatography.[5][6]

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues in Furopyridine Reductive Amination

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Imine failed to form.Switch to Protocol 2 (Ti-mediated). Increase AcOH to 2-3 equiv to protonate pyridine N.
Alcohol Byproduct Direct reduction of carbonyl.STAB was added too early or is too reactive. Ensure 30 min pre-stir. Use dry solvents.
Low Solubility Planar furopyridine stacking.Use DCE/THF mixtures.[7] Mild heating (40°C) during imine formation step.[4]
Over-alkylation Primary amine reacted twice.[4]Use STAB (controlled reduction). Avoid NaBH4 in Protocol 1. Use excess amine (5 equiv).[4]
Workflow Decision Tree

Workflow Start Start: Furopyridine Carbonyl TypeCheck Is it an Aldehyde or Ketone? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone / Hindered TypeCheck->Ketone Standard Protocol 1: STAB/DCE/AcOH Aldehyde->Standard Titanium Protocol 2: Ti(OiPr)4 then NaBH4 Ketone->Titanium Check Check LCMS @ 4h Standard->Check Success Isolate Product Check->Success Product formed Fail Low Conversion? Check->Fail SM remains Fail->Titanium Switch Method

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate steric and electronic properties.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Matassini, C., et al. (2020).[10] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • BenchChem. (2025).[5] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.

Sources

Preparation of Furo[2,3-c]pyridin-2-ylmethanamine salts for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Salt Formation of Furo[2,3-c]pyridin-2-ylmethanamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Furo[2,3-c]pyridin-2-ylmethanamine , a high-value pharmacophore found in HIV-1 protease inhibitors (e.g., PNU-142721) and emerging kinase inhibitor scaffolds.

While the furo[2,3-c]pyridine core is bioisosteric with indole and azaindole, its synthesis is complicated by the electron-deficient nature of the pyridine ring, which makes standard electrophilic aromatic substitution difficult. Furthermore, the free primary amine at the C2 position is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

This guide addresses two critical challenges:

  • Regioselective Ring Construction: Utilizing a Sonogashira cross-coupling/cyclization sequence to exclusively form the [2,3-c] isomer over the [3,2-c] congener.

  • Salt Stabilization: A validated method for converting the unstable free base into a crystalline, non-hygroscopic Dihydrochloride (2HCl) or p-Toluenesulfonate (Tosylate) salt for long-term storage.

Retrosynthetic Logic & Pathway

The most efficient route to the 2-substituted furo[2,3-c]pyridine system avoids the harsh conditions of Chichibabin cyclizations. Instead, we employ a convergent strategy using 4-iodo-3-hydroxypyridine and a protected propargylamine.

Mechanistic Rationale
  • Starting Material: 3-Hydroxypyridine is commercially abundant. Iodination is directed to the 4-position (ortho-lithiation or electrophilic iodination), providing the necessary handle.

  • Key Transformation: A Sonogashira coupling introduces the carbon framework.[1] The subsequent cyclization is driven by the nucleophilicity of the hydroxyl oxygen attacking the activated alkyne (5-exo-dig or 6-endo-dig, followed by isomerization).

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is selected for the amine to prevent catalyst poisoning during palladium coupling and to allow clean, non-aqueous deprotection.

SynthesisPathway SM1 3-Hydroxypyridine Inter1 4-Iodo-3-hydroxypyridine (Precursor A) SM1->Inter1 I2, Na2CO3 (Regioselective Iodination) Inter2 Sonogashira Adduct (Intermediate B) Inter1->Inter2 Pd(PPh3)2Cl2, CuI Reagent, Et3N Reagent N-Boc-propargylamine Cyclized 2-(Boc-aminomethyl) furo[2,3-c]pyridine Inter2->Cyclized CuI, reflux (Cyclization) Product Furo[2,3-c]pyridin-2-ylmethanamine Dihydrochloride Cyclized->Product 4M HCl in Dioxane (Deprotection/Salt Formation)

Figure 1: Strategic pathway for the synthesis of the target amine salt.

Detailed Experimental Protocols

Phase 1: Preparation of the Furo-Pyridine Core

Note: If 4-iodo-3-hydroxypyridine is not purchased, it can be prepared via iodination of 3-hydroxypyridine using I₂/Na₂CO₃ in water, though yields vary.

Step 1: Sonogashira Coupling & Cyclization (One-Pot Variant) This protocol combines coupling and cyclization to maximize throughput.

  • Reagents:

    • 4-Iodo-3-hydroxypyridine (1.0 equiv)

    • N-Boc-propargylamine (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)

    • Copper(I) Iodide (CuI, 0.10 equiv)

    • Triethylamine (Et₃N, 3.0 equiv)

    • Solvent: Anhydrous DMF (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 4-iodo-3-hydroxypyridine (10 mmol, 2.21 g) in anhydrous DMF (40 mL).

  • Catalyst Addition: Add Et₃N (4.2 mL), Pd(PPh₃)₂Cl₂ (350 mg), and CuI (190 mg). Critical: The solution must be degassed to prevent homocoupling of the alkyne (Glaser coupling).

  • Alkyne Addition: Add N-Boc-propargylamine (1.86 g) dropwise.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The intermediate alkyne may form quickly, but the cyclization to the furan ring often requires sustained heat.

    • Checkpoint: If cyclization is slow (spot remains for the uncyclized alkyne), add an additional 0.05 equiv of CuI and raise temperature to 100°C for 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, gradient 20-50% EtOAc in Hexanes).

    • Target:tert-butyl (furo[2,3-c]pyridin-2-ylmethyl)carbamate .

    • Yield Expectation: 65-75%.

Phase 2: Deprotection and Salt Formation

The choice of salt is critical. The dihydrochloride is standard for aqueous solubility, while the tosylate is preferred if the compound is to be used in non-polar formulations or requires higher crystallinity.

Protocol A: Preparation of the Dihydrochloride Salt (Standard)

ParameterSpecification
Precursor tert-butyl (furo[2,3-c]pyridin-2-ylmethyl)carbamate
Reagent 4.0 M HCl in 1,4-Dioxane (Anhydrous)
Solvent Dichloromethane (DCM) or MeOH
Temperature 0°C to Room Temperature
  • Dissolve the Boc-protected intermediate (1.0 g, ~4 mmol) in minimal DCM (5 mL).

  • Cool to 0°C in an ice bath.

  • Add 4.0 M HCl in Dioxane (10 mL, 40 mmol, 10 equiv) dropwise.

    • Observation: Gas evolution (isobutylene) will occur. A precipitate may begin to form immediately.

  • Remove ice bath and stir at room temperature for 2 hours.

  • Isolation: Dilute the suspension with diethyl ether (50 mL) to fully precipitate the salt.

  • Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash with fresh ether (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

    • Product: Furo[2,3-c]pyridin-2-ylmethanamine · 2HCl.

Protocol B: Preparation of the Tosylate Salt (High Stability)

  • Deprotect using Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

  • Concentrate to dryness to obtain the TFA salt.

  • Redissolve the crude TFA salt in EtOH.

  • Add p-Toluenesulfonic acid monohydrate (2.1 equiv) dissolved in EtOH.

  • Heat to reflux for 10 minutes, then cool slowly to 4°C to induce crystallization.

Analytical Data & Validation

To ensure the integrity of the synthesized salt, compare your data against these expected values.

AssayExpected Result (2HCl Salt)Diagnostic Note
¹H NMR (DMSO-d₆) δ 9.2 (s, 1H), 8.6 (d, 1H), 8.1 (d, 1H), 7.4 (s, 1H), 4.4 (q, 2H)The C2-H furan proton (7.4 ppm) is diagnostic.
LC-MS (ESI+) m/z = 149.1 [M+H]⁺ (Free base mass)Ensure no M+56 (t-butyl) or M+100 (Boc) adducts remain.
Appearance Off-white to pale yellow hygroscopic powderIf dark brown, recrystallize from MeOH/Et₂O.
Chloride Content ~31.5% (Gravimetric or Titration)Confirms stoichiometry (2HCl vs 1HCl).

Critical Process Parameters (CPP) & Troubleshooting

The following workflow diagram illustrates the decision logic during the workup phase to maximize purity.

WorkupLogic Start Crude Reaction Mixture (Post-Coupling) TLC Check TLC (Is Alkyne present?) Start->TLC Decision1 Alkyne Visible TLC->Decision1 Action1 Add CuI (5%) Heat 100°C Decision1->Action1 Yes Extraction EtOAc Extraction Wash w/ NH4Cl (aq) Decision1->Extraction No (Cyclization Complete) Action1->TLC Purification Silica Column (DCM/MeOH or Hex/EtOAc) Extraction->Purification SaltForm Salt Formation (HCl/Dioxane) Purification->SaltForm

Figure 2: Decision matrix for monitoring the cyclization efficiency.

Troubleshooting Guide:

  • Issue: Incomplete Cyclization.

    • Cause: The phenol oxygen is not nucleophilic enough or the catalyst is deactivated.

    • Fix: Switch base from Et₃N to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use microwave irradiation at 120°C for 20 mins.

  • Issue: Product is sticky/gum.

    • Cause: Excess solvent trapped or mixed salts.

    • Fix: Triturate the gum with anhydrous diethyl ether or pentane under sonication to induce powder formation.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[2] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[2] [Link]

  • Shiotani, S., & Morita, H. (1982). Furopyridines.[2][3][4][5][6] I. Synthesis of furo[2,3-c]pyridine and furo[3,2-c]pyridine derivatives. Journal of Heterocyclic Chemistry, 19(5), 1207–1209. [Link]

  • Bielenica, A., et al. (2015).[7] Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. Molecules, 20,[5][7][8] 3. (Contextual grounding for furopyridine bioactivity). [Link][2]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. (Foundational protocol). [Link]

Sources

Solvent selection for Furo[2,3-c]pyridin-2-ylmethanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific solvent selection challenges associated with Furo[2,3-c]pyridin-2-ylmethanamine , a bicyclic heteroaromatic scaffold increasingly utilized in kinase inhibitor and GPCR ligand discovery.

While traditional protocols rely heavily on DMF, DCM, and NMP, modern drug development demands a shift toward solvents that offer superior process safety, easier work-up, and alignment with Green Chemistry principles (e.g., 2-MeTHF, EtOAc). This note provides a physicochemical rationale for solvent choice, detailed protocols for key transformations (Amide Coupling, Reductive Amination), and a self-validating purification strategy.

Physicochemical Profiling & Stability

Effective solvent selection requires understanding the "personality" of the molecule. Furo[2,3-c]pyridin-2-ylmethanamine presents a dual challenge:

  • The Furo[2,3-c]pyridine Core:

    • Electronic Nature: Electron-rich furan fused to an electron-deficient pyridine.

    • Solubility: Moderate lipophilicity (LogP ~0.8–1.2). Soluble in chlorinated solvents, alcohols, and polar aprotic solvents.

    • Stability Warning: The furan ring is susceptible to acid-catalyzed ring opening or oxidative degradation. Avoid strong mineral acids and prolonged exposure to strong oxidizers.

  • The Methanamine Tail (-CH₂NH₂):

    • Reactivity: High nucleophilicity (primary amine).

    • Basicity: The amine is basic (pKa ~9.0–9.5). It readily forms salts (HCl, TFA) which drastically alters solubility, rendering the molecule insoluble in ethers/hydrocarbons but soluble in water/MeOH.

    • Carbon Dioxide Sensitivity: The free base rapidly absorbs atmospheric CO₂ to form carbamates/carbonates. Store under inert gas (N₂/Ar).

Solvent Selection Decision Matrix

The following decision tree guides the selection of the optimal solvent system based on the intended reaction type and the starting state of the amine (Free Base vs. Salt).

SolventSelection Start Reaction Intent? Type1 Amide Coupling (Acylation) Start->Type1 Type2 Reductive Amination Start->Type2 Type3 Nucleophilic Subst. (SNAr) Start->Type3 AC_State Substrate State? Type1->AC_State Solv_RA Rec: MeOH or TFE (Add AcOH if needed) Type2->Solv_RA Solv_SNAr Rec: DMSO or Sulfolane (High T required) Type3->Solv_SNAr Traditional Solv_SNAr_Green Alt: N-Butylpyrrolidinone (NBP) Type3->Solv_SNAr_Green Green Opt AC_Salt Salt (HCl/TFA) AC_State->AC_Salt AC_Free Free Base AC_State->AC_Free Solv_AC_Green Rec: 2-MeTHF or EtOAc (+ DIEA/NMM) AC_Salt->Solv_AC_Green Preferred AC_Free->Solv_AC_Green Solv_AC_Trad Rec: DMF or NMP (Only if solubility fails) Solv_AC_Green->Solv_AC_Trad If ppt forms

Figure 1: Solvent selection logic based on reaction type and substrate state. Green nodes indicate environmentally preferred options.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (2-MeTHF System)

Rationale: Replacing DMF with 2-Methyltetrahydrofuran (2-MeTHF) allows for a simplified aqueous workup. 2-MeTHF separates cleanly from water, unlike DMF which requires multiple washes or tedious evaporation.

Materials:

  • Furo[2,3-c]pyridin-2-ylmethanamine (HCl salt or free base).

  • Carboxylic Acid partner (1.1 equiv).[1]

  • Coupling Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc) or HATU.

  • Base: Diisopropylethylamine (DIEA).

  • Solvent: 2-MeTHF (anhydrous).

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, suspend the Furo[2,3-c]pyridin-2-ylmethanamine (1.0 mmol) in 2-MeTHF (5 mL, 0.2 M).

    • Note: If using the HCl salt, the mixture will be a suspension.

  • Free-Basing: Add DIEA (3.0 equiv if HCl salt; 1.5 equiv if free base). Stir for 5 minutes. The mixture should clarify as the free amine is liberated.

  • Activation: Add the Carboxylic Acid (1.1 equiv).

  • Coupling:

    • Option A (T3P - Preferred for Workup): Add T3P solution (1.5 equiv) dropwise.

    • Option B (HATU - Preferred for Reactivity): Add HATU (1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2]

  • Workup (Self-Validating Step):

    • Add Water (5 mL) and 1M Na₂CO₃ (2 mL). Stir vigorously for 5 mins.

    • Separate layers. The product remains in the upper 2-MeTHF layer.

    • Validation: Spot the organic layer on TLC.[3] If DMF were used, product might be lost in the aqueous wash or require DCM back-extraction. Here, partition is efficient.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate.

Protocol B: Reductive Amination (Methanol/DCE)

Rationale: Methanol is the standard solvent to solubilize the imine intermediate. If the furo-pyridine substrate is hydrophobic, a mixture of MeOH/DCE (1:1) ensures homogeneity.

Materials:

  • Furo[2,3-c]pyridin-2-ylmethanamine.

  • Aldehyde/Ketone partner.[1][4][5]

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride).

  • Solvent: MeOH or MeOH/DCE (1:1).

Step-by-Step Methodology:

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (0.2 M).

    • Critical Step: If the amine is an HCl salt, add TEA (1.0 equiv) to buffer the solution, but do not make it basic (pH 5–6 is ideal for imine formation).

    • Add MgSO₄ (anhydrous, 200 mg/mmol) to the vial to sequester water and drive imine formation. Stir 1 hour at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with EtOAc (avoid DCM if possible to reduce environmental impact).

Comparative Solvent Data

SolventBoiling Point (°C)Dipole Moment (D)Green Score*Suitability for Furo-Pyridine
2-MeTHF 801.38HighExcellent. Good solubility for free base; easy phase separation.
EtOAc 771.78HighGood. Standard extraction solvent; may not dissolve polar salts.
DMF 1533.82LowFair. Excellent solubility but difficult removal; toxicity concerns.
Methanol 651.70MediumExcellent for reductive amination; avoids solubility issues of salts.
DCM 401.60LowAvoid if possible. High environmental impact; prone to emulsions.

*Green Score based on ACS Green Chemistry Institute Pharmaceutical Roundtable guides.

Purification & Workup Workflow

The basicity of the pyridine ring and the primary amine allows for "Catch-and-Release" purification, minimizing the need for flash chromatography.

Purification Crude Crude Reaction Mixture AcidWash Acidic Wash (1M HCl) Extract impurities into Org Crude->AcidWash AqPhase Aqueous Phase (Contains Product+) AcidWash->AqPhase Keep OrgWaste Organic Phase (Non-basic impurities) AcidWash->OrgWaste Discard Basify Basify (pH > 10) (NaOH/Na2CO3) AqPhase->Basify Extract Extract w/ EtOAc or 2-MeTHF Basify->Extract Final Pure Product (Evaporate) Extract->Final

Figure 2: "Catch-and-Release" purification strategy utilizing the basicity of the furo[2,3-c]pyridine scaffold.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36. [Link]

  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 1517–1525. [Link]

  • 2-MeTHF in Amide Coupling: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[5][6] ChemSusChem, 2012, 5, 1369–1379. [Link]

  • Furo[2,3-c]pyridine Synthesis & Properties: Chang, M.Y., et al. "Synthesis of Furo[2,3-c]pyridine."[1] Heterocycles, 2011, 83, 1889.[1] [Link]

  • Green Alternatives to DMF (NBP/T3P): Sherden, N.H., et al. "Green Solvent Selection for the Synthesis of Amides." ACS Sustainable Chemistry & Engineering, 2021. [Link][7]

Sources

Troubleshooting & Optimization

Improving reaction yields of Furo[2,3-c]pyridin-2-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and process development scientists encountering yield attrition during the synthesis of Furo[2,3-c]pyridin-2-ylmethanamine .

This guide moves beyond standard textbook procedures, focusing on the "yield traps" specific to the electron-deficient pyridine core and the sensitive furan ring.

Executive Summary: The "Yield Traps"

The synthesis of Furo[2,3-c]pyridin-2-ylmethanamine presents a unique conflict: constructing the electron-deficient pyridine core requires robust conditions, yet the fused furan ring is acid-sensitive and prone to oxidative ring-opening. Furthermore, the final primary amine is a "sticky" functionality that often leads to massive loss during purification on standard silica.

The three primary bottlenecks are:

  • Cyclization Failure: Incomplete 5-endo-dig cyclization during the core construction.

  • Reduction Poisoning: Over-reduction of the furan ring when converting precursors (nitriles/amides) to the amine.

  • Isolation Loss: Irreversible adsorption of the basic product onto acidic silica gel.

Strategic Workflow & Diagnostics

The following decision tree outlines the two primary synthetic routes. Route A (Nitrile Reduction) is common but risky. Route B (Protected Amine) is the recommended high-yield alternative.

SynthesisWorkflow Start Target: Furo[2,3-c]pyridin-2-ylmethanamine RouteA Route A: Nitrile Reduction (Common Path) Start->RouteA RouteB Route B: De Novo Assembly (Recommended) Start->RouteB StepA1 Precursor: Furo[2,3-c]pyridine-2-carbonitrile RouteA->StepA1 StepB1 SM: 3-Hydroxy-4-iodopyridine RouteB->StepB1 StepA2 Reduction (LAH/H2) StepA1->StepA2 RiskA RISK: Furan Ring Saturation or Polymerization StepA2->RiskA RiskA->Start Yield Loss StepB2 Coupling: N-Boc-propargylamine StepB1->StepB2 StepB3 Sonogashira / Cyclization StepB2->StepB3 StepB4 Deprotection (TFA/HCl) StepB3->StepB4 StepB4->Start High Yield

Figure 1: Comparison of synthetic strategies. Route B avoids the harsh reduction step that often compromises the furan ring.

Module 1: Core Construction (The Skeleton)

Context: The most efficient method to build the [2,3-c] core is the Sonogashira coupling of a 3-hydroxypyridine derivative followed by cyclization.

Troubleshooting Guide: Low Cyclization Yields
SymptomProbable CauseCorrective ActionMechanism
Black Tar / Polymerization Oxidation of the pyridine/phenolStrict Degassing: Sparge solvents with Argon for 20 min. Use

instead of

(more air stable).
Electron-rich aminopyridines are oxidation-prone.
Incomplete Conversion Catalyst poisoning by pyridine NLigand Switch: Switch to bidentate ligands like dppf or Xantphos .Pyridine nitrogen can coordinate to Pd, arresting the catalytic cycle.
Intermediate Stalling Failure of 5-endo-dig cyclizationBase/Heat: Add DBU (2.0 eq) and heat to 60°C after the coupling is complete.The initial coupling forms the alkyne; a stronger base is often needed to drive the phenol attack on the alkyne.

Protocol Recommendation (Route B): React 3-hydroxy-4-iodopyridine with N-Boc-propargylamine using


 (5 mol%), CuI (10 mol%), and 

in DMF.
  • Critical Step: Monitor the disappearance of the aryl iodide. If the intermediate alkyne persists, add DBU to force the furan ring closure.

Module 2: Functional Group Transformation (The Warhead)

Context: If you must use Route A (reducing a nitrile), this is where most yields die. Standard hydrogenation (Pd/C,


) often reduces the furan double bond. LAH is often too harsh, leading to ring opening.
FAQ: Why is my nitrile reduction failing?

Q: I used LAH and my product disappeared. What happened? A: The furo[2,3-c]pyridine core is electron-deficient. LAH can attack the pyridine ring or open the furan ring.

  • Solution: Switch to Borane-THF (

    
    ) . It is an electrophilic reducing agent that coordinates to the nitrile nitrogen, reducing it rapidly while leaving the electron-deficient pyridine ring alone.
    

Q: Raney Nickel gave me a mixture of products. A: Raney Nickel is non-selective and will likely hydrogenate the furan ring (dihydrofuro-pyridine).

  • Solution: If you must use hydrogenation, use doped Raney Cobalt or add a poison (like thiophene) to attenuate catalyst activity, though this is difficult to reproduce.

Optimized Protocol (Nitrile Reduction):

  • Dissolve nitrile in anhydrous THF under

    
    .
    
  • Add

    
     (1M, 3.0 eq) dropwise at 0°C.
    
  • Reflux for 2 hours.

  • Critical Quench: Cool to 0°C. Carefully add MeOH. Then add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

  • Basify and extract.

Module 3: Purification (The Isolation)

Context: Furo[2,3-c]pyridin-2-ylmethanamine is a polar, primary amine. On standard silica gel, it interacts with acidic silanols (


), resulting in "streaking" and yields <40%.
The "Amine-Silica" Solution Matrix
MethodYield ImpactPurityNotes
Standard Silica (DCM/MeOH) 🔴 Low (<40%)LowProduct streaks; requires high MeOH % which dissolves silica.
Triethylamine Modifier 🟡 Medium (60%)MediumAdd 1%

to mobile phase. Can contaminate NMR.
Amine-Functionalized Silica 🟢 High (>85%)HighRecommended. Use commercially available NH2-silica cartridges.
Reverse Phase (C18) 🟢 High (>90%)HighUse 0.1% Formic acid or Ammonia buffer. Requires lyophilization.

Recommended Solvent System (Normal Phase):

  • DCM : MeOH :

    
     (90 : 9 : 1) 
    
  • Tip: Premix the MeOH and Ammonium Hydroxide before adding to DCM to ensure a single phase.

References & Validation

  • Core Synthesis (Sonogashira/Cyclization):

    • Chang, M. Y., & Tai, H. Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1] Link

    • Validation: Describes the construction of the furo[2,3-c]pyridine skeleton from piperidinone precursors and cyclization strategies.

  • Sonogashira Methodology for Fused Pyridines:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Validation: Comprehensive review covering the "tandem" coupling-cyclization mechanism essential for Route B.

  • Nitrile Reduction (Selectivity):

    • Ding, M., et al. (2022).[2] Amine synthesis by nitrile reduction.[2][3] Journal of Organic Chemistry, 87, 16230-16235.[2] Link

    • Validation: Establishes Borane reagents as superior for chemoselective nitrile reduction in the presence of sensitive heterocycles.

  • Purification of Polar Amines:

    • Biotage. (2023).[4] Is there an easy way to purify organic amines? Biotage Knowledge Blog. Link

    • Validation: Industry-standard troubleshooting for amine-silica interactions.

Sources

Solving solubility issues with Furo[2,3-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling

Ticket ID: F23P-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hidden" Solubility Trap

Furo[2,3-c]pyridin-2-ylmethanamine (and its derivatives) presents a classic "Trojan Horse" profile in medicinal chemistry. While its calculated LogP (~0.5–1.3) suggests moderate hydrophilicity, users frequently report precipitation in aqueous buffers and low recovery during extraction.

The Root Cause: The solubility issues stem from the competition between Crystal Lattice Energy (driven by


-

stacking of the planar furo-pyridine core) and Solvation Energy .
  • At Neutral/Basic pH (>8.0): The primary amine is deprotonated (neutral). The molecule flattens, stacks efficiently, and precipitates.

  • At Acidic pH (<6.0): The amine protonates (

    
    ), disrupting the stack and drastically increasing aqueous solubility.
    

This guide provides the protocols to manipulate this "Protonation Switch" effectively.

Physicochemical Profile & Solvent Matrix

Before attempting dissolution, verify your experimental conditions against this matrix.

ParameterValue (Approx.)Implication
pKa (Primary Amine) 8.9 ± 0.3Critical: Below pH 7, it is cationic (soluble). Above pH 9, it is neutral (insoluble).
pKa (Pyridine N) ~3.5Only protonates in strong acid; negligible effect in biological buffers.
LogP 0.54 – 1.3Moderate lipophilicity, but misleading due to high lattice energy.
H-Bond Donors 1 (

)
Limited water interaction when neutral.
Solvent Compatibility Table
SolventSolubility RatingUsage Notes
DMSO Excellent (>50 mM)Recommended for stock solutions. Store at -20°C.
DMF Good (>30 mM)Alternative if DMSO interferes with specific catalytic cycles.
Water (pH 7) Poor (<1 mM)Avoid without modification. Will form a suspension.
0.1M HCl High (>50 mM)Forms the hydrochloride salt in situ. Best for aqueous stock.
Ethanol/Methanol Moderate Requires warming or addition of 1% Acetic Acid.

Workflow Visualization: The Solubility Decision Tree

Use this logic flow to determine the correct preparation method for your specific application.

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro Synthesis Chemical Synthesis (Reaction/Workup) AppType->Synthesis Chemistry StockPrep Prepare 10-50mM Stock in 100% DMSO BioAssay->StockPrep SynthSolvent Use Polar Aprotic (DMF, DMAc) or Acidic MeOH Synthesis->SynthSolvent Dilution Dilute into Buffer StockPrep->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck DirectAdd Proceed to Assay PrecipCheck->DirectAdd No (Clear) Modifications Add Co-solvent (Step-Down Protocol) PrecipCheck->Modifications Yes (Cloudy) Workup Acid/Base Extraction (Exploit pKa ~8.9) SynthSolvent->Workup

Figure 1: Decision tree for selecting the optimal solubilization strategy based on end-use application.

Detailed Protocols

Protocol A: The "Step-Down" Dilution (For Biological Assays)

Prevents "DMSO Shock" precipitation when moving from stock to buffer.

The Issue: Injecting a high-concentration DMSO stock directly into PBS often causes immediate crashing out due to the rapid polarity shift.

Procedure:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 20 mM . Sonicate for 5 minutes.

  • Intermediate Step: Prepare a "Working Solution" at 10x the final assay concentration using a solvent mix of 50% DMSO / 50% Water .

    • Why? This intermediate polarity prevents the formation of amorphous aggregates that occur in 100% aqueous jumps.

  • Final Dilution: Pipette the Working Solution into your assay buffer (e.g., PBS or Media).

    • Critical: Ensure the assay buffer pH is < 7.4 if possible. If the assay allows, adjust buffer to pH 6.5 using HEPES to keep the amine partially protonated.

Protocol B: In Situ Salt Formation (For Aqueous Stock)

Best for animal studies or assays where DMSO is toxic.

The Issue: The free base is hydrophobic. The Fix: Convert to the Hydrochloride (HCl) or Methanesulfonate (MsOH) salt.

Procedure:

  • Weigh the free base (Furo[2,3-c]pyridin-2-ylmethanamine).

  • Calculate 1.05 equivalents of 1M HCl or Methanesulfonic acid.

  • Add the acid solution directly to the solid.

  • Add water to reach the desired volume.

  • Sonicate: The solid should dissolve rapidly as it converts to the cationic salt form.

    • Note: If lyophilizing this solution, use HCl (volatile excess) rather than MsOH (non-volatile).

Troubleshooting & FAQs

Q1: I see a peak in LCMS, but my NMR sample in


 is empty/noisy. Why? 
A:  The compound is likely aggregating or crashing out in non-polar chloroform, especially if it's the salt form.
  • Solution: Switch to DMSO-

    
      or Methanol-
    
    
    
    . If you must use chloroform, add a drop of
    
    
    or use
    
    
    treated with basic alumina to remove acid traces if you are looking at the free base.

Q2: My compound precipitates in cell media (DMEM + 10% FBS). A: Serum proteins (albumin) can bind the compound, but the precipitation is likely pH-driven (DMEM is pH 7.4).

  • Solution: Pre-complex the compound with 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Dissolve compound in DMSO.[1][2][3]

    • Add to 20% HP-

      
      -CD in water.
      
    • Add this mix to the media. The cyclodextrin encapsulates the hydrophobic core while keeping it soluble.[4]

Q3: Can I heat the solution to dissolve it? A: Caution is advised. This molecule contains a primary amine and a furan ring.

  • Primary Amines: Can react with atmospheric

    
     or ketones (if using acetone) to form imines.
    
  • Furan Ring: Sensitive to oxidative stress at high temperatures.

  • Limit: Do not exceed 40°C. Rely on sonication and vortexing instead.

Mechanism of Action: The Protonation Switch

Understanding the molecular state is key to troubleshooting.

ProtonationSwitch cluster_acid Acidic Conditions (pH < 6) cluster_basic Basic/Neutral Conditions (pH > 8) AcidState Cationic Form -NH3+ Soluble in Water BaseState Neutral Free Base -NH2 Aggregates/Precipitates AcidState->BaseState  Add Base (NaOH)  

Figure 2: The reversible transition between soluble cation and insoluble free base driven by pH.

References

  • PubChem. Furo[2,3-c]pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Technical Support Center: Purification of Furo[2,3-c]pyridin-2-ylmethanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to address the nuanced challenges of purifying Furo[2,3-c]pyridin-2-ylmethanamine intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot and optimize your purification strategies effectively.

This guide is structured to anticipate your questions and provide solutions to common and complex purification issues. We will navigate through frequently asked questions, dive deep into troubleshooting guides for chromatography and crystallization, and provide detailed, actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your purification.

Q1: What are the primary challenges when purifying Furo[2,3-c]pyridin-2-ylmethanamine and its derivatives?

A1: The core challenges stem from the molecule's inherent chemical properties. The primary amine is basic, and the pyridine nitrogen adds another basic site, while the fused furo-pyridine core imparts significant polarity. This combination leads to several common issues:

  • Strong Interaction with Silica Gel: The basic amine and pyridine nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.[1][2]

  • High Polarity: These intermediates are often highly polar, making them difficult to elute from normal-phase columns with common, less-polar solvent systems like hexane/ethyl acetate.[3] They may also have poor solubility in solvents suitable for crystallization.

  • Potential for Salt Formation: The basic nature means these compounds readily form salts. While this can be used to your advantage in purification (e.g., acid-base extraction), it can also complicate chromatography if the salt is inadvertently loaded onto the column.

Q2: How do I choose the best primary purification strategy?

A2: The choice depends on the scale of your reaction and the nature of the impurities. A logical decision-making process is crucial. For Furo[2,3-c]pyridin-2-ylmethanamine intermediates, your options are generally liquid-liquid extraction, chromatography, or crystallization.

Below is a decision tree to guide your initial strategy:

G start Crude Reaction Mixture is_salt Is the target compound a salt? start->is_salt is_basic Are major impurities non-basic? is_salt->is_basic  No (Free Base) neutralize Neutralize to free base is_salt->neutralize  Yes chromatography Proceed to Chromatography is_basic->chromatography  No extraction Perform Acid/Base Liquid-Liquid Extraction is_basic->extraction  Yes post_extraction Aqueous Layer (contains product salt) + Base -> Extract with Organic Solvent extraction->post_extraction neutralize->is_basic post_extraction->chromatography

Caption: Decision tree for initial purification strategy.

Q3: My intermediate is a hydrochloride or TFA salt. Can I perform chromatography directly on the salt?

A3: It is generally not recommended. Loading a salt directly onto a silica gel column can lead to very poor chromatography, as the highly polar salt will likely remain at the origin or produce very broad, streaky bands. It is best practice to first neutralize the salt to its free-base form using a mild aqueous base (like saturated NaHCO₃ or Na₂CO₃), extract the free base into an organic solvent (e.g., DCM, EtOAc), dry the organic layer, and then concentrate it before proceeding with chromatography.

Q4: What if my Furo[2,3-c]pyridin-2-ylmethanamine intermediate is chiral?

A4: If your synthesis produces a racemic mixture and you need to isolate a single enantiomer, you will need to employ chiral separation techniques.[4] This is a critical step in pharmaceutical development where enantiomers can have different biological activities.[5]

  • Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[6] Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often a good starting point.[7]

  • Diastereomeric Salt Formation: A classical method involves reacting the racemic amine with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts.[4] These diastereomers have different solubilities and can often be separated by fractional crystallization.

Part 2: Chromatography Troubleshooting Guide

This section tackles specific problems you may encounter during column chromatography.

Q: Why are my compound's spots or peaks tailing severely on a standard silica gel column?

A: This is the most common issue for basic amines.[1] Tailing occurs because the basic amine interacts strongly and non-uniformly with the acidic silanol (Si-OH) groups on the silica surface. This leads to poor separation and reduced recovery.

  • Causality: The lone pair of electrons on the amine nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface, slowing its elution in an irregular manner.

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to your mobile phase to saturate the acidic sites on the silica. This allows your compound to elute more symmetrically.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).

    • Ammonia: For more polar systems, use a pre-mixed solution of 10% ammonia in methanol as your polar co-solvent with dichloromethane.[2][8]

  • Solution 2 (Alternative Stationary Phase): Switch to a different type of column media where the acidic sites are masked.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a more basic surface environment that is ideal for purifying basic compounds.[1][9]

    • Alumina (Basic or Neutral): Alumina can be an effective alternative to silica for the purification of amines.[2]

Q: My polar compound is not eluting from the silica column, even with highly polar solvents like 10% MeOH in DCM.

A: This indicates that your compound is either too polar for normal-phase chromatography or is irreversibly binding to the silica gel.[3]

  • Causality: The compound's polarity and basicity create an affinity for the stationary phase that is stronger than the eluting power of the mobile phase.

  • Solution 1 (Switch to Reversed-Phase): This is often the best solution for very polar compounds.[10] In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). The most polar compounds elute first. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can help by protonating the amine, which often improves peak shape.[3]

  • Solution 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for separating highly polar compounds. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

Technique Stationary Phase Typical Mobile Phase Best For...
Normal Phase Silica Gel (Acidic)Hexane/Ethyl Acetate, DCM/Methanol[2]Moderately polar, non-basic compounds.
Modified Normal Phase Amine-bonded Silica (Basic)Hexane/Ethyl Acetate[9]Basic compounds like Furo[2,3-c]pyridin-2-ylmethanamine. Prevents tailing.
Reversed Phase C18-bonded Silica (Non-polar)Water/Acetonitrile + 0.1% Acid[3]Highly polar compounds, salts, and when normal phase fails.

Q: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A: Poor separation means the solvent system is not selective enough or the column is overloaded.

G start Poor Separation (Overlapping Peaks) check_tlc Analyze TLC Rf values start->check_tlc check_loading Check Sample Load start->check_loading high_rf Rf > 0.4 (Moving too fast) check_tlc->high_rf low_rf Rf < 0.1 (Stuck at baseline) check_tlc->low_rf ok_rf 0.15 < Rf < 0.35 (Good range, poor ΔRf) check_tlc->ok_rf overloaded Sample > 2% of silica mass check_loading->overloaded  Yes decrease_polarity Decrease Mobile Phase Polarity (e.g., more Hexane) high_rf->decrease_polarity increase_polarity Increase Mobile Phase Polarity (e.g., more EtOAc/MeOH) low_rf->increase_polarity change_solvents Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) to alter selectivity ok_rf->change_solvents reduce_load Reduce Sample Load or Use a Larger Column overloaded->reduce_load

Caption: Troubleshooting workflow for poor chromatographic separation.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. If the selectivity of the solvent system for your compound versus the impurity is low, they will co-elute.

  • Solution 1 (Optimize Solvent System): Use Thin Layer Chromatography (TLC) to test different solvent systems. The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.3, with maximum separation from impurities.[8] If adjusting the ratio of two solvents (e.g., hexane/ethyl acetate) doesn't work, try a completely different system (e.g., dichloromethane/methanol) to alter the selectivity.[3]

  • Solution 2 (Reduce Column Loading): Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of your crude sample should be about 1-2% of the mass of the silica gel for a difficult separation.[3]

  • Solution 3 (Use a Finer Mesh Silica): Using a finer mesh silica gel (e.g., 230-400 mesh) increases the surface area and improves separation efficiency, though it may require higher pressure to run.[8]

Part 3: Crystallization & Post-Purification Troubleshooting

Q: My purified compound is an oil and will not crystallize. What should I do?

A: Oiling out is common for compounds with persistent impurities or those with low melting points.

  • Causality: Impurities can disrupt the formation of a crystal lattice. Alternatively, the compound may be too soluble in the chosen solvent, or its melting point might be below room temperature.

  • Solution 1 (Re-purify): The most common reason for oiling out is residual impurity. Confirm the purity by HPLC or LC-MS. If impurities are detected, re-purification by chromatography is necessary.

  • Solution 2 (Induce Crystallization): If the compound is pure, try to induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.[11]

    • Anti-Solvent Addition: Dissolve your oily compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Warm slightly to clarify and then cool slowly. For polar amines, a good system might be dissolving in a minimal amount of methanol or ethyl acetate and adding hexane or pentane as the anti-solvent.

Q: My crystallization yield is very low. How can I recover more product?

A: Low yield is usually due to using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.[3]

  • Causality: The goal of recrystallization is to create a solution that is saturated at a high temperature but supersaturated upon cooling. If too much solvent is used, the solution never becomes supersaturated, and the product remains dissolved.

  • Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Solution 2 (Concentrate the Mother Liquor): After filtering your first crop of crystals, take the remaining solution (the mother liquor) and evaporate a portion of the solvent. Cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure and might require another recrystallization.[3]

  • Solution 3 (Change Solvents): Find a solvent system where your compound has very high solubility when hot and very low solubility when cold. This will maximize recovery.

Part 4: Detailed Experimental Protocols

Protocol 1: Flash Chromatography with a Mobile Phase Modifier

This protocol is a first-line approach for purifying Furo[2,3-c]pyridin-2-ylmethanamine intermediates.

  • Solvent System Selection:

    • Develop a solvent system using TLC. Start with a 1:1 mixture of Hexane/Ethyl Acetate and a 9:1 mixture of Dichloromethane/Methanol.

    • To each test vial, add a drop of triethylamine (TEA) or aqueous ammonia, respectively.

    • The ideal system gives your product an Rf of ~0.25 and good separation from impurities. A common system for such amines is Dichloromethane/Methanol/Aqueous Ammonia (e.g., 95:4.5:0.5).[12]

  • Column Packing:

    • Select a column and add the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample).

    • Pack the column using the "slurry method" with your chosen non-polar solvent (e.g., Hexane or Dichloromethane).

  • Sample Loading (Dry Loading is Preferred):

    • Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (2-3x the weight of your sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[8]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography

Use this method for highly polar intermediates or when normal-phase fails.[3]

  • Sample Preparation: Dissolve the crude compound in a minimum amount of a strong solvent like methanol, DMSO, or DMF.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure.

  • Column Equilibration: Use a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 5 column volumes.

  • Elution: Load the sample onto the column. Begin elution with a gradient, gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% acetonitrile over 20-30 column volumes).

  • Fraction Collection & Isolation: Monitor fractions using TLC or LC-MS. Combine pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent after neutralization.

Protocol 3: Purity Assessment by HPLC-UV

After purification, you must confirm the purity of your final product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A typical gradient would be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

  • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of your compound in acetonitrile or methanol.

  • Analysis: Inject the sample. Purity is typically calculated by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[13]

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • King, A. (2018). Successful Flash Chromatography. King Group, University of Sheffield.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • University of Rochester.
  • Biotage. (2025, December 6).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
  • University of Cape Town.
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene. BenchChem.
  • Wang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Pharmaceutical Outsourcing. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • VTechWorks.

Sources

Stability of Furo[2,3-c]pyridin-2-ylmethanamine in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Investigating its Stability in Acidic Conditions

Welcome to the technical support center for Furo[2,3-c]pyridin-2-ylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Furo[2,3-c]pyridin-2-ylmethanamine, with a particular focus on its behavior in acidic environments. Our aim is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction: The Chemical Landscape of Furo[2,3-c]pyridin-2-ylmethanamine

Furo[2,3-c]pyridin-2-ylmethanamine is a bicyclic heterocyclic compound featuring a furan ring fused to a pyridine ring, with an aminomethyl substituent on the furan ring. This unique combination of a π-excessive furan ring and a π-deficient pyridine ring, along with a reactive primary amine, dictates its chemical properties and, consequently, its stability profile. Understanding the inherent reactivity of these structural motifs is paramount to predicting its behavior under various experimental conditions, especially in the presence of acid.

The furan ring, in particular, is known to be susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds. The pyridine nitrogen, with a pKa of approximately 5.2-6.0 for related pyridines, will be protonated under acidic conditions, which can influence the electronic properties of the entire ring system and potentially affect the stability of the fused furan ring. The primary aminomethyl group is also a site of potential reactivity, including salt formation and possible involvement in degradation pathways.

This guide will walk you through the potential degradation pathways, provide robust experimental protocols for assessing stability, and offer troubleshooting solutions for common issues encountered during such studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of Furo[2,3-c]pyridin-2-ylmethanamine in acidic solutions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the furan ring. This reaction can lead to the opening of the furan ring to form a γ-dicarbonyl compound. The rate of this degradation is dependent on the acid concentration (pH) and temperature. Additionally, the protonation of the pyridine nitrogen and the aminomethyl side chain can influence the molecule's overall stability and solubility.

Q2: What are the likely degradation products of Furo[2,3-c]pyridin-2-ylmethanamine in an acidic medium?

A2: Based on the known reactivity of furans, the major degradation product is expected to result from the hydrolytic cleavage of the furan ring. This would likely lead to the formation of a substituted γ-ketoaldehyde or a related dicarbonyl species. It is also possible that the aminomethyl group could undergo degradation, although furan ring opening is generally the more facile pathway under acidic conditions.

Q3: How can I monitor the degradation of Furo[2,3-c]pyridin-2-ylmethanamine during my experiments?

A3: A stability-indicating analytical method is crucial. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection is a common and effective technique. A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water (e.g., with formic or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Mass spectrometric (MS) detection can be invaluable for identifying unknown degradation products.

Q4: Are there any general precautions I should take when handling acidic solutions of Furo[2,3-c]pyridin-2-ylmethanamine?

A4: Yes. It is advisable to prepare acidic solutions of this compound fresh and use them promptly. If storage is necessary, it should be at low temperatures (2-8 °C) and protected from light to minimize degradation. The use of buffered solutions to maintain a constant pH can also be beneficial for the consistency of your experiments. Always use appropriate personal protective equipment (PPE) when handling acidic solutions.

Troubleshooting Guide

This section addresses common problems researchers may encounter when working with Furo[2,3-c]pyridin-2-ylmethanamine in acidic conditions.

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of parent compound in acidic solution. The compound is highly susceptible to acid-catalyzed hydrolysis. The pH of the solution is too low, or the temperature is too high.- Increase the pH of the solution, if experimentally feasible. - Perform experiments at a lower temperature. - Analyze samples at shorter time points to capture the initial degradation kinetics.
Appearance of multiple unknown peaks in the chromatogram. Complex degradation pathways are occurring, possibly involving secondary degradation of the initial products. The analytical method may not be adequately resolving all species.- Optimize the HPLC/UPLC method to improve the resolution of degradation products (e.g., adjust gradient, change mobile phase additives). - Use mass spectrometry (LC-MS) to obtain mass information for the unknown peaks to aid in their identification. - Analyze samples at earlier time points to identify the primary degradation products before they degrade further.
Inconsistent results between experiments. Variations in the preparation of acidic solutions (pH fluctuations). Temperature fluctuations during the experiment. Inconsistent sample handling and analysis times.- Use calibrated pH meters and freshly prepared buffers. - Employ a temperature-controlled incubator or water bath. - Standardize the entire experimental workflow, from solution preparation to sample analysis, and document all parameters meticulously.
Precipitation of the compound from the acidic solution. The protonated form of the compound may have lower solubility in the chosen solvent system. The concentration of the compound is too high.- Decrease the concentration of the compound. - Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility. - Adjust the pH to a range where the compound is more soluble, if the experimental design allows.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocols provide a framework for investigating the stability of Furo[2,3-c]pyridin-2-ylmethanamine under acidic stress.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of Furo[2,3-c]pyridin-2-ylmethanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate acidic medium to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

Acidic Hydrolysis Protocol
  • Stress Conditions: To separate vials, add the working solution to an equal volume of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at varying concentrations (e.g., 0.1 N, 1 N).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC method.

Analytical Methodology

A robust analytical method is critical for the successful execution of forced degradation studies.

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detection at a wavelength that provides good sensitivity for the parent compound and potential degradants. MS detection in positive ion mode to aid in the identification of degradation products.

Visualization of Key Concepts

Proposed Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed degradation pathway of Furo[2,3-c]pyridin-2-ylmethanamine, focusing on the hydrolysis of the furan ring.

G cluster_0 Acid-Catalyzed Hydrolysis parent Furo[2,3-c]pyridin-2-ylmethanamine protonation Protonation of Furan Ring (α-carbon) parent->protonation + H+ (slow) intermediate Unstable Cationic Intermediate protonation->intermediate nucleophilic_attack Nucleophilic Attack by Water intermediate->nucleophilic_attack + H2O ring_opening Ring Opening nucleophilic_attack->ring_opening degradant γ-Dicarbonyl Degradation Product ring_opening->degradant

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the furan ring.

Experimental Workflow

This diagram outlines the general workflow for conducting a forced degradation study.

G cluster_1 Forced Degradation Workflow prep Prepare Stock & Working Solutions stress Apply Acidic Stress (Heat, Time) prep->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize to Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating Method neutralize->analyze data Data Analysis & Degradation Profile analyze->data

Caption: A typical workflow for a forced degradation study.

References

  • The photohydrolysis of furans. (2026). Science. Retrieved from [Link]

  • Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5. (n.d.). University of Leeds. Retrieved from [Link]

  • Stam, A. J., & Wibaut, J. P. (1954). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Recueil des Travaux Chimiques des Pays-Bas, 73(11), 1139-1148.
  • He, Y., et al. (2023). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega, 8(24), 21277–21284.
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Technical Support Center: Troubleshooting Oxidative Degradation of Furo[2,3-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Furo[2,3-c]pyridin-2-ylmethanamine. This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally related compounds. Furo[2,3-c]pyridin-2-ylmethanamine is a valuable heterocyclic scaffold in medicinal chemistry.[1][2][3] However, its unique structure, combining an electron-rich furan ring with a primary amine and a pyridine moiety, renders it susceptible to oxidative degradation. This guide provides in-depth, experience-driven answers to common stability issues, enabling you to ensure the integrity of your experimental results.

Section 1: Understanding the Core Instability

This section addresses the fundamental reasons behind the compound's sensitivity.

Q1: Why is my Furo[2,3-c]pyridin-2-ylmethanamine sample degrading, even under seemingly standard laboratory conditions?

Answer: The degradation of Furo[2,3-c]pyridin-2-ylmethanamine is not surprising given its molecular architecture. The instability arises from the synergistic reactivity of two key functional groups: the furan ring and the primary aminomethyl group .

  • Furan Ring Susceptibility: Furan is an electron-rich aromatic heterocycle. This high electron density makes it prone to oxidative cleavage.[4][5] This reaction can break open the furan ring to form highly reactive 1,4-dicarbonyl compounds, which can then undergo further reactions, leading to a complex mixture of degradants.[4][5]

  • Primary Amine Reactivity: The primary amine (-NH₂) on the methyl group is a nucleophilic site and is readily oxidized. This can lead to the formation of imines, which may subsequently polymerize or hydrolyze. The oxidation of furfuryl amines, known as the aza-Achmatowicz reaction, is a known transformation that highlights the vulnerability of this combined structural motif.[4]

  • Pyridine Ring Influence: While the pyridine ring is generally more resistant to oxidation than the furan ring, its presence influences the overall electron distribution of the molecule.[6][7] The nitrogen atom in the pyridine ring can also be a site for N-oxidation under strong oxidizing conditions.

The combination of these features creates a molecule that can be degraded by atmospheric oxygen, light, and trace metal impurities, which catalyze oxidation reactions.

Reactive_Sites cluster_molecule Furo[2,3-c]pyridin-2-ylmethanamine cluster_sites Key Oxidation-Prone Moieties mol Molecule Structure furan Furan Ring (Electron-Rich, Prone to Cleavage) furan->mol Site 1 amine Aminomethyl Group (Readily Oxidized) amine->mol Site 2

Caption: Key reactive sites on the Furo[2,3-c]pyridin-2-ylmethanamine molecule.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common experimental observations and outlines preventative measures.

Issue: Sample Discoloration and Purity Loss

Q2: My solid sample or solution of Furo[2,3-c]pyridin-2-ylmethanamine has developed a yellow or brown color over time. What does this indicate?

Answer: The development of a yellow or brown color is a classic indicator of degradation. This is often due to the formation of conjugated polymeric species or complex chromophores resulting from the initial oxidation events. When the furan ring cleaves or the amine oxidizes, the resulting reactive intermediates can polymerize, leading to higher molecular weight, colored impurities. Pigment production has been noted in the microbial degradation of some pyridine derivatives, which involves oxidative processes.[7]

Q3: My HPLC analysis shows several new peaks, mostly eluting earlier than the parent compound. What are these likely to be?

Answer: The appearance of new, earlier-eluting peaks in a reversed-phase HPLC system suggests the formation of more polar degradation products. This is consistent with oxidation, which typically introduces polar functional groups like hydroxyls (-OH) or carbonyls (C=O). For example, oxidative cleavage of the furan ring would introduce carbonyl functionalities, significantly increasing the polarity of the resulting molecule.[4][5] Hydroxylation of the pyridine ring is also a known metabolic degradation pathway for pyridine derivatives, which would also increase polarity.[6][8]

Causality and Investigation

Q4: What are the most common environmental factors that trigger the oxidation of this compound?

Answer: The primary culprits for oxidative degradation are, in order of commonality:

  • Atmospheric Oxygen: The most prevalent oxidant. Storing samples in vials with significant headspace is a common mistake.

  • Light: UV and even ambient laboratory light can provide the energy to initiate free-radical oxidation pathways. Photolability is a known issue for many pyridine-containing molecules.[9]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.

  • Incompatible Solvents: Solvents that are not peroxide-free (e.g., aged THF or diethyl ether) can be a direct source of oxidants.

  • Trace Metals: Metal ions (e.g., iron, copper) from spatulas, glassware, or reagents can catalyze oxidation reactions.

Q5: How can I definitively identify the specific degradation products forming in my sample?

Answer: A multi-technique approach is essential for structural elucidation.[10]

  • High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful first step. It separates the impurities and provides their accurate molecular weights, allowing you to propose molecular formulas for the degradants.[10]

  • LC-MS/MS (Tandem Mass Spectrometry): By fragmenting the degradant ions, you can gain structural information to help piece together the molecule's structure.

  • Preparative HPLC and NMR (Nuclear Magnetic Resonance) Spectroscopy: If a degradant is present in sufficient quantity (>1-2%), you can isolate it using preparative HPLC. A full structural characterization can then be performed using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC).[3][10]

Prevention and Mitigation

Q6: What are the ideal storage conditions for Furo[2,3-c]pyridin-2-ylmethanamine as a solid and in solution?

Answer: To maximize shelf-life, rigorous exclusion of oxygen and light is critical.

Storage Form Condition Rationale
Solid Store in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C.Minimizes exposure to oxygen and light while low temperature slows reaction kinetics.
Solution Use freshly degassed, antioxidant-spiked solvents. Store frozen at -20°C or -80°C in small, single-use aliquots.Degassing removes dissolved oxygen. Antioxidants provide chemical protection. Aliquoting prevents repeated freeze-thaw cycles and re-introduction of air into the stock solution.

Q7: Which antioxidants can I add to my formulation or solvent to improve stability?

Answer: The use of antioxidants is a standard pharmaceutical strategy to stabilize amine-containing compounds.[11][12] A combination of antioxidants often provides synergistic protection.[11][13]

Antioxidant Mechanism Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Free-radical scavenger0.01 - 0.1% (w/v)Highly effective for organic solutions.[11]
Butylated Hydroxyanisole (BHA) Free-radical scavenger0.01 - 0.1% (w/v)Often used in combination with BHT.[12]
Ascorbic Acid (Vitamin C) Oxygen scavenger, reducing agent0.05 - 0.2% (w/v)Best for aqueous or protic solutions. Can be used with BHT.[11][12]
alpha-Tocopherol (Vitamin E) Free-radical scavenger0.01 - 0.05% (w/v)A potent lipid-soluble antioxidant.

Note: Always verify antioxidant compatibility with your downstream application, as some antioxidants can interfere with biological assays.[12]

Q8: How does pH impact the stability of my compound in aqueous solutions?

Answer: The primary amine in your molecule has a pKa that makes it basic. At neutral or acidic pH, the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This protonated form is significantly less susceptible to oxidation than the free base (-CH₂NH₂), as the lone pair of electrons on the nitrogen is no longer available. Therefore, for aqueous applications, buffering your solution to a slightly acidic pH (e.g., pH 4-6) can dramatically improve stability.

Section 3: Essential Protocols and Methodologies

To ensure trustworthy and reproducible results, standardized methods are crucial.

Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring

This method provides a robust baseline for separating the parent compound from its more polar oxidative degradants.

  • Instrumentation: Standard HPLC system with a UV detector.[10]

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear ramp from 5% to 95% B

    • 17-19 min: Hold at 95% B

    • 19.1-22 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Protocol 2: Forced Degradation Study Workflow

A forced degradation or "stress testing" study is essential to proactively identify potential degradation pathways.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (24h) start Prepare Stock Solution of Compound in 50:50 ACN/H2O oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (UV/Vis Light, ICH Q1B) start->photo analysis Neutralize (if needed) Analyze all samples by HPLC-UV oxidative->analysis acid->analysis base->analysis thermal->analysis photo->analysis id Identify Major Degradants by LC-MS/MS analysis->id report Report Findings: - Purity Plots - Proposed Structures - Degradation Pathway id->report

Caption: Workflow for a forced degradation (stress testing) study.

Section 4: Proposed Oxidative Degradation Pathway

Based on established chemical principles for furan and amine oxidation, we can propose a likely degradation pathway. The initial attack is likely on the furan ring, consistent with an aza-Achmatowicz type reaction.

Degradation_Pathway parent Furo[2,3-c]pyridin-2-ylmethanamine (Parent Compound) intermediate Ring-Opened Intermediate (e.g., 1,4-dicarbonyl species) parent->intermediate Oxidation (O2, light, metal ions) products Further Degradation Products (Lower MW, Polar Fragments) intermediate->products Hydrolysis / Further Oxidation

Caption: A plausible oxidative degradation pathway for the title compound.

This pathway begins with the oxidative opening of the furan ring, a known vulnerability of such systems, to produce a reactive dicarbonyl intermediate.[4][5] This unstable intermediate can then undergo further hydrolysis or oxidation to yield a variety of smaller, more polar fragments, which would be observed as early-eluting peaks in a reversed-phase HPLC chromatogram.

References

  • Wang, J., Wang, Y., Zhang, J., Song, D., Chen, J., & Li, Q. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 87(23), e01558-21.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.

  • Maleš, E., Kuntić, V., & Vikić-Topić, D. (2007). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine. Journal of the Serbian Chemical Society, 72(10), 949-957.

  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(9), 2691-2704.

  • Kaiser, J. P., & Bollag, J. M. (1990). Degradation of pyridines in the environment. Experientia, 46(6), 557-562.

  • Orjales, A., & Mosquera, R. (2001). Antioxidant stabilizer system for pharmaceutical formulations. EP1067927B1.

  • Yee, S. W., et al. (2022). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics, 14(11), 2465.

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896.

  • Tintoll. (n.d.). Amine Antioxidants. Tintoll.

  • Chang, M. Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(48).

  • Bakunov, S. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8259-8271.

  • ChemPoint. (n.d.). OCTAMINE™ Amine Antioxidants. ChemPoint.

  • Gassen, M., & Glinka, R. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. British Journal of Pharmacology, 134(6), 1177-1186.

  • Chartoire, A., et al. (2014). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. European Journal of Organic Chemistry, 2014(20), 4299-4308.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. BenchChem.

  • Sharma, P., & Kumar, A. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-20.

  • Weng, L., et al. (2014). Analysis of biodegradation performance of furfural and 5-hydroxymethylfurfural by Amorphotheca resinae ZN1. Biotechnology for Biofuels, 7(1), 51.

  • ChemicalBook. (n.d.). Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis. ChemicalBook.

  • BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. BenchChem.

  • National Center for Biotechnology Information. (n.d.). Furo[2,3-c]pyridine. PubChem Compound Database.

  • Henning, R., et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250-3.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine.

  • Galtier, P., & Alvinerie, M. (1998). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1.

  • Li, H., et al. (2020). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ChemCatChem, 12(15), 3878-3887.

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-234.

  • Weng, L., et al. (2014). The degradation pathway for furfural and 5-hydroxymethylfurfural (HMF) by A. resinae ZN1. ResearchGate.

  • Frolova, L. V., et al. (2018). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ChemInform, 49(27).

  • Butler, R. N., et al. (1998). The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans. Journal of the Chemical Society, Perkin Transactions 1, (22), 3727-3734.

  • Wang, D., et al. (2020). Challenges and opportunities in the selective degradation of organophosphorus herbicide glyphosate. RSC Advances, 10(49), 29334-29342.

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634.

  • Feringa, B. L., & de Jong, J. C. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN.

  • Wang, J., et al. (2012). Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. PLOS ONE, 7(12), e51808.

  • Gros, C. P., et al. (2017). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 20(1), 19-27.

Sources

Validation & Comparative

Comprehensive Characterization Guide: Furo[2,3-c]pyridin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for analytical chemists and medicinal chemistry teams. It synthesizes theoretical prediction with experimental best practices to characterize Furo[2,3-c]pyridin-2-ylmethanamine , a critical fragment in kinase inhibitor discovery.

Executive Summary & Structural Context

Furo[2,3-c]pyridin-2-ylmethanamine is a fused bicyclic building block frequently employed in fragment-based drug discovery (FBDD). Its structural integrity is often compromised by two common synthetic pitfalls: regioisomer contamination (formation of [3,2-c] or [2,3-b] isomers) and incomplete reduction (presence of nitrile precursors).

This guide provides a definitive ¹H NMR characterization framework to validate the [2,3-c] core, distinguish it from isomers, and assess purity.

The Molecule[1][2][3]
  • Scaffold: Furo[2,3-c]pyridine (Heteroaromatic fused system).

  • Substituent: Methanamine (-CH₂NH₂) at position C2.

  • Key Feature: The pyridine nitrogen is located at position 6, creating a distinct electronic environment for the aromatic protons compared to its isomers.

Theoretical vs. Experimental Expectations

The chemical shifts below are derived from substituent-additivity principles applied to the parent furo[2,3-c]pyridine scaffold in DMSO-d₆ .

Predicted ¹H NMR Data Table (DMSO-d₆)
PositionTypeMultiplicityShift (δ ppm)Coupling (Hz)Structural Insight
H-7 Ar-HSinglet (s)8.80 – 9.05 -Diagnostic: Most deshielded proton due to proximity to both Pyridine-N and Furan-O.
H-5 Ar-HDoublet (d)8.30 – 8.45 J ≈ 5.5Alpha to Nitrogen; deshielded but less than H-7.
H-4 Ar-HDoublet (d)7.60 – 7.75 J ≈ 5.5Beta to Nitrogen; shielded relative to H-5.
H-3 Ar-HSinglet (s)6.80 – 7.10 -Furan ring proton. Sensitive to substitution at C2.
-CH₂- AlkylSinglet (s)3.85 – 4.05 -Benzylic-like methylene. Shifts downfield (~0.2 ppm) if protonated (HCl salt).
-NH₂ AmineBroad (br s)1.80 – 2.50 -Exchangeable. Disappears in D₂O; integrates to 2H (or 3H if HCl salt).

Note on Solvent Effects: In CDCl₃ , the amide/amine protons may shift upfield (1.5–1.8 ppm) or broaden significantly. The aromatic dispersion is generally wider in DMSO-d₆, making it the preferred solvent for structural confirmation.

Comparative Analysis: Distinguishing Alternatives

The most critical task is proving you have the [2,3-c] isomer and not the [3,2-c] or [2,3-b] isomers, which can form during cyclization reactions (e.g., from 3-hydroxypyridine vs. 2-hydroxypyridine precursors).

Scenario A: Regioisomer Differentiation

Use the H-7 (or equivalent singlet) position and the coupling pattern of the pyridine ring as the primary discriminator.

FeatureFuro[2,3-c] (Target)Furo[3,2-c] (Alternative)Furo[2,3-b] (Alternative)
Pyridine N Position Pos 6Pos 5Pos 1 (Bridgehead)
Diagnostic Signal H-7 (s) @ ~9.0 ppm H-4 (s) @ ~8.8 ppm No Singlet on Pyridine
Coupling Pattern AX System (H4/H5 doublets)AX System (H6/H7 doublets)AMX System (H4/H5/H6)
Logic N is isolated between C5 and C7.[1]N is isolated between C4 and C6.N is at the bridgehead; 3 adjacent protons.
Scenario B: Precursor Contamination
  • Nitrile Precursor (-CN): Look for the absence of the methylene peak at ~3.9 ppm and a downfield shift of H-3 due to the electron-withdrawing cyano group.

  • Aldehyde Precursor (-CHO): Look for a sharp singlet at ~9.8–10.0 ppm.

Visual Logic: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure based on the NMR data provided above.

NMR_Assignment_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (6.5 - 9.5 ppm) Start->Check_Aromatic Decision_Pyridine Pyridine Coupling Pattern? Check_Aromatic->Decision_Pyridine Pattern_AMX 3 Adjacent Protons (dd, dd, dd) Decision_Pyridine->Pattern_AMX Furo[2,3-b] Pattern_AX_S 2 Doublets + 1 Singlet Decision_Pyridine->Pattern_AX_S Furo[2,3-c] or [3,2-c] Decision_Singlet Position of Singlet? Pattern_AX_S->Decision_Singlet Singlet_Downfield ~9.0 ppm (H-7) (Deshielded by O & N) Decision_Singlet->Singlet_Downfield Target: [2,3-c] Singlet_Midfield ~8.8 ppm (H-4) (Deshielded by N only) Decision_Singlet->Singlet_Midfield Isomer: [3,2-c] Check_Aliphatic Verify Side Chain (-CH2- @ 3.9 ppm) Singlet_Downfield->Check_Aliphatic

Caption: Decision tree for distinguishing the target Furo[2,3-c] isomer from common regioisomers using coupling constants and chemical shifts.

Experimental Protocol: Self-Validating System

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This method ensures quantitative integration of the amine protons, which are often underestimated in rapid scanning.

Sample Preparation[3][5][6]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? It prevents aggregation of the amine and slows proton exchange, allowing the -NH₂ peak to be observed clearly.

  • Additive (Optional): If the -NH₂ peak is broad, add 1 drop of D₂O after the first scan to confirm assignment (the peak will disappear).

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The quaternary carbons and isolated aromatic protons (H-7, H-3) have long T1 relaxation times. A short D1 will suppress their integrals, leading to incorrect H-count validation.

  • Scans (NS): 16–64 scans (depending on concentration).

  • Temperature: 298 K (25°C).

Validation Checklist

References

  • PubChem. Furo[2,3-c]pyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Shiri, M. (2012). Indoles and other fused heterocycles.[2] Chemical Reviews. (Contextual reference for fused pyridine synthesis).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Source for substituent additivity rules). Available at: [Link]

Sources

Comparative Bioactivity Guide: Furo[2,3-c]pyridin vs. Furo[3,2-c]pyridin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine isomers, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Isomer Effect

In the optimization of nitrogen-containing heterocycles, the specific fusion of the furan ring to the pyridine core dictates physicochemical properties, metabolic stability, and binding vector orientation. While both Furo[2,3-c]pyridine and Furo[3,2-c]pyridine serve as bioisosteres for quinoline or isoquinoline, their bioactivity profiles diverge significantly due to the relative positioning of the furan oxygen and the pyridine nitrogen.

  • Furo[2,3-c]pyridine (Oxygen at C3 relative to Pyridine N): Predominantly utilized in antiviral (NNRTIs) and Raf kinase inhibition. The geometry favors binding pockets requiring a specific "curved" hydrophobic surface with a distal H-bond acceptor.

  • Furo[3,2-c]pyridine (Oxygen at C4 relative to Pyridine N): A privileged scaffold for PI3K/Akt/mTOR pathway inhibition and anticancer agents. The "linear" alignment of the oxygen often mimics the hinge-binding motif required for ATP-competitive kinase inhibitors.

Structural & Electronic Comparison

The fundamental difference lies in the fusion orientation, which alters the electronic density of the pyridine nitrogen and the vector of hydrogen bond acceptors.

Structural Logic Diagram

The following diagram illustrates the core connectivity and the resulting pharmacophore vectors.

IsomerComparison cluster_0 Furo[2,3-c]pyridine cluster_1 Furo[3,2-c]pyridine F23 Structure: Furan Oxygen attached at Pyridine C3 Pyridine Nitrogen at Position 6 (relative to fusion) Prop23 Properties: - Higher Basicity (N-lone pair less shielded) - Bent Vector F23->Prop23 Target23 Primary Targets: - HIV-1 Reverse Transcriptase - B-Raf Kinase Prop23->Target23 F32 Structure: Furan Oxygen attached at Pyridine C4 Pyridine Nitrogen at Position 5 (relative to fusion) Prop32 Properties: - Lower Basicity (Inductive effect of O) - Linear Vector F32->Prop32 Target32 Primary Targets: - PI3K / Akt / mTOR - Dopamine Receptors Prop32->Target32

Caption: Structural divergence between [2,3-c] and [3,2-c] isomers determining pharmacophore vectors.

Bioactivity Profile & Case Studies

Furo[2,3-c]pyridine: The Antiviral & Raf Specialist

This isomer is best known as the core of PNU-142721 , a broad-spectrum Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

  • Mechanism: The scaffold occupies a hydrophobic pocket in the reverse transcriptase enzyme. The [2,3-c] geometry allows the pyridine nitrogen to interact with specific backbone residues (e.g., Lys101) while the furan ring orients substituents into the hydrophobic tunnel.

  • Key Data (PNU-142721):

    • Target: HIV-1 Reverse Transcriptase (WT and resistant variants).

    • Potency: IC90 = 4.0 nM (Wild Type).

    • Selectivity: High selectivity index (>10,000) against cellular polymerases.

Furo[3,2-c]pyridine: The Kinase & Oncology Scaffold

This isomer is extensively explored in oncology, particularly for targeting the PI3K/Akt/mTOR pathway.[1]

  • Mechanism: In kinase inhibitors, the pyridine nitrogen often acts as the hinge binder (H-bond acceptor). The [3,2-c] orientation places the oxygen at C4, creating an electronic environment that mimics the adenine ring of ATP, making it an effective ATP-competitive inhibitor.

  • Key Data (PI3K Inhibitors):

    • Target: PI3Kα / PI3Kδ isoforms.

    • Potency: IC50 values frequently in the low nanomolar range (<10 nM) for optimized derivatives.

    • Phenotypic Screen: IC50 = 0.655 µg/mL against KYSE70 (esophageal cancer) cell lines.

Comparative Data Summary
FeatureFuro[2,3-c]pyridineFuro[3,2-c]pyridine
Primary Indication Antiviral (HIV), Melanoma (B-Raf)Oncology (PI3K, Solid Tumors), CNS
Key Precursor 3-Hydroxypyridine4-Hydroxypyridine
H-Bond Vector Angular / BentLinear / Planar
Metabolic Liability Moderate (Furan ring opening)Moderate (Furan ring opening)
Representative Drug PNU-142721 (Pfizer/Upjohn)Experimental PI3K Inhibitors

Experimental Protocols

Synthesis of Furo[2,3-c]pyridine Core (PNU-142721 Route)

Objective: Construct the [2,3-c] core from 2-chloro-3-hydroxypyridine.[2][3]

Protocol:

  • Start Material: 2-chloro-3-hydroxypyridine.

  • Iodination: Treat with

    
     to yield 2-chloro-3-hydroxy-4-iodopyridine.
    
  • Sonogashira Coupling:

    • Reagents: TMS-acetylene,

      
       (5 mol%), CuI (2 mol%), 
      
      
      
      .
    • Conditions: THF, 50°C, 4 hours.

    • Mechanism: Cross-coupling at the C4-iodo position.

  • Cyclization (5-endo-dig):

    • Reagents: CuI (stoichiometric) in refluxing DMF or Et3N/EtOH.

    • Outcome: Formation of the furan ring fused at C3-C4.

  • Validation: 1H NMR should show furan protons as doublets at ~7.8 and ~6.9 ppm.

Synthesis of Furo[3,2-c]pyridine Core (Kinase Inhibitor Route)

Objective: Construct the [3,2-c] core from 4-hydroxy-3-iodopyridine.

Protocol:

  • Start Material: 4-hydroxypyridine.

  • Iodination: Iodinate at C3 to obtain 4-hydroxy-3-iodopyridine.

  • Sonogashira Coupling:

    • Reagents: Terminal alkyne (e.g., phenylacetylene),

      
      , CuI, Diisopropylamine.
      
    • Conditions: DMF, 70°C, monitor by TLC.

  • Cyclization:

    • Spontaneous or Base-Promoted: The proximity of the C4-hydroxyl group to the C3-alkyne often allows cyclization to occur in situ or upon heating with

      
      .
      
    • Product: Furo[3,2-c]pyridine.[4][5][6][7][8]

Synthetic Workflow Diagram

SynthesisFlow cluster_23 Furo[2,3-c]pyridine Route cluster_32 Furo[3,2-c]pyridine Route Start23 2-Chloro-3-Hydroxypyridine Step23_1 Iodination (C4 position) Start23->Step23_1 Step23_2 Sonogashira (C4-I + Alkyne) Step23_1->Step23_2 Step23_3 Cyclization (C3-OH attacks Alkyne) Step23_2->Step23_3 Product23 Furo[2,3-c]pyridine Core Step23_3->Product23 Start32 4-Hydroxypyridine Step32_1 Iodination (C3 position) Start32->Step32_1 Step32_2 Sonogashira (C3-I + Alkyne) Step32_1->Step32_2 Step32_3 Cyclization (C4-OH attacks Alkyne) Step32_2->Step32_3 Product32 Furo[3,2-c]pyridine Core Step32_3->Product32

Caption: Parallel synthetic pathways demonstrating the origin of isomeric divergence.

References

  • Wishka, D. G., et al. (1998).[9] "(-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor."[2] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization." BenchChem Technical Guides. Link

  • Chang, M. Y., & Tai, H. Y. (2011).[10] "Synthesis of Furo[2,3-c]pyridine." Heterocycles. Link

  • Ren, L., et al. (2011). "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[11] Bioorganic & Medicinal Chemistry Letters. Link

  • Bielenica, A., et al. (2015).[6] "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Guide: SAR & Therapeutic Potential of Furo[2,3-c]pyridin-2-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Furo[2,3-c]pyridin-2-ylmethanamine analogs, a privileged bicyclic scaffold in medicinal chemistry. Unlike the more ubiquitous furo[3,2-c] or imidazo[1,2-a]pyridine systems, the [2,3-c] fusion offers unique vector orientation for targeting kinase ATP-binding pockets (e.g., B-Raf , TAK1 ) and cysteine proteases (Cathepsin K ).

This document is structured for drug discovery professionals, focusing on structure-activity relationships (SAR), comparative pharmacology, and validated experimental protocols.

Executive Summary & Scaffold Analysis

The Furo[2,3-c]pyridin-2-ylmethanamine core (CAS: 174469-07-9) represents a strategic "bioisostere" in drug design. It functions primarily as a hinge-binding scaffold in kinase inhibitors, where the pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, and the furan oxygen provides conformational rigidity.

Key Structural Advantages
  • Vector Geometry: The [2,3-c] fusion creates a linear alignment distinct from the "bent" [3,2-c] isomers, allowing the C2-methanamine tail to extend deep into the solvent-exposed regions or the hydrophobic back-pocket (e.g., the DFG-out pocket in B-Raf).

  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism compared to phenyl-based equivalents, though C7-oxidation is a potential soft spot.

  • Synthetic Modularity: The C2-methanamine serves as a versatile "handle" for amide coupling, reductive amination, or urea formation, enabling rapid library generation.

Therapeutic Targets & Mechanism of Action

Primary Target: B-Raf Kinase (Oncology)

Inhibitors containing the furo[2,3-c]pyridine core have demonstrated potent activity against B-Raf V600E , the driver mutation in ~50% of melanomas.

  • Mechanism: The scaffold occupies the ATP-binding site. The C2-substituent (derived from the methanamine) extends to interact with the activation loop, stabilizing the inactive conformation.

  • Pathway: Inhibition blocks the MAPK signaling cascade (RAS

    
     RAF 
    
    
    
    MEK
    
    
    ERK), halting tumor proliferation.
Secondary Target: TAK1 (Inflammation/Immunity)

TGF-


 activated kinase 1 (TAK1) is a key regulator of NF-

B. 7-amino-furo[2,3-c]pyridine analogs act as ATP-competitive inhibitors, reducing pro-inflammatory cytokine release.
Diagram: MAPK Signaling Pathway & Inhibition Point

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Binding RAS RAS (GTPase) RTK->RAS Activation BRAF B-RAF (V600E) Target of Furo[2,3-c]pyridine RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Inhibitor Furo[2,3-c]pyridin-2-ylmethanamine Analogs Inhibitor->BRAF Inhibits ATP Binding

Caption: The MAPK cascade showing the critical intervention point of Furo[2,3-c]pyridine analogs at the B-Raf kinase level.

Comparative Analysis: Performance vs. Alternatives

The table below contrasts Furo[2,3-c]pyridine analogs with standard clinical scaffolds (e.g., Vemurafenib's azaindole core) and isomeric alternatives.

FeatureFuro[2,3-c]pyridine (Target Scaffold)Imidazo[1,2-a]pyridine (Common Bioisostere)Pyrrolo[2,3-b]pyridine (Vemurafenib Core)
H-Bond Acceptor Pyridine N (Strong)Pyridine N (Strong)Pyridine N (Moderate)
Solubility Moderate (improved by C2-amine)HighLow (often requires solubilizing groups)
Selectivity High for B-Raf/TAK1 vs. VEGFR2Moderate (often hits multiple kinases)High (Kinome selective)
Metabolic Liability C7-oxidation (manageable)C3-oxidationN1-glucuronidation
Synthetic Access 5-6 steps (Linear)2-3 steps (Multicomponent)4-5 steps (Linear)

Key Insight: While Imidazo[1,2-a]pyridines are easier to synthesize, they often suffer from "flat" SAR, hitting too many off-target kinases. The Furo[2,3-c]pyridine core offers a superior balance of selectivity and potency, particularly when the C2-methanamine is derivatized with bulky lipophilic groups (e.g., indanones).

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of these analogs hinges on three specific "Zones" of the molecule.

Zone 1: The Linker (C2-Methanamine)
  • Requirement: A 1-carbon spacer (methanamine) is superior to a direct aniline connection.

  • Effect: The methylene group (

    
    ) acts as a flexible hinge, allowing the attached "tail" group to adopt the necessary dihedral angle to fit into the hydrophobic back-pocket of the kinase.
    
  • Modification: Methylation of the amine nitrogen decreases potency (steric clash), while amide formation significantly increases potency by adding H-bond donors.

Zone 2: The Core (Pyridine Ring)[1][2]
  • C7 Substitution: Introducing an amino group (

    
    ) at C7 is critical for TAK1 inhibition . It forms a water-mediated hydrogen bond with the kinase backbone.
    
  • C5 Substitution: Small alkyl groups here are tolerated but often unnecessary.

Zone 3: The "Tail" (Amide/Urea Derivatives)
  • Best Performers: Coupling the C2-methanamine with Indanone oximes or Sulfonamides yields nanomolar (nM) potency.

  • Rationale: These bulky groups displace the "Gatekeeper" residue in the kinase, a classic strategy for overcoming resistance.

Diagram: SAR Logic Flow

SAR_Map cluster_mods Modifications Core Furo[2,3-c]pyridine Core Zone1 Zone 1: C2-Methanamine (The Linker) Core->Zone1 Provides Vector Zone2 Zone 2: Pyridine Ring (The Hinge Binder) Core->Zone2 Scaffold Zone3 Zone 3: Amide/Urea Tail (The Specificity Element) Zone1->Zone3 Attachment Point Activity High Potency (nM) Zone2->Activity H-bond to Hinge (N6) Mod1 C7-Amino Group (Crucial for TAK1) Zone2->Mod1 Selectivity Kinase Selectivity Zone3->Selectivity Occupies Hydrophobic Pocket Mod2 Indanone Oxime Tail (Crucial for B-Raf) Zone3->Mod2

Caption: SAR optimization map highlighting the three critical zones for functionalizing the Furo[2,3-c]pyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of Furo[2,3-c]pyridin-2-ylmethanamine

Source: Adapted from Heterocycles 2011, 83(8).

Objective: Synthesize the core scaffold from N-benzenesulfonylpiperidin-4-one.

  • Wittig Olefination: React N-benzenesulfonylpiperidin-4-one with triethyl phosphonoacetate (NaH, THF, 0°C to RT) to yield the

    
    -unsaturated ester.
    
  • Cyclization Precursor: Treat with DBU (THF, reflux) to isomerize the double bond.

  • Selenylation-Cyclization: React with phenylselenyl chloride (PhSeCl) in THF to induce cyclization.

  • Oxidative Elimination: Treat with

    
     to eliminate the selenium group, forming the furan ring.
    
  • Aromatization: Treat with

    
    -BuOK in THF (reflux) to aromatize the pyridine ring.
    
  • Functionalization: Convert the ester to the methanamine via reduction (

    
    ) or Curtius rearrangement if starting from acid.
    
Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine


 against B-Raf V600E.
  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Plate: Serially dilute Furo[2,3-c]pyridine analogs in DMSO (10-point dose response). Transfer 100 nL to a 384-well plate.

  • Enzyme Addition: Add 2.5

    
    L of B-Raf V600E enzyme (0.5 ng/well). Incubate 10 min at RT.
    
  • Substrate Start: Add 2.5

    
    L of ATP/MEK1 substrate mix. (ATP concentration = 
    
    
    
    app).
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 5

    
    L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Readout: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light). Measure Luminescence.
  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    

References

  • Buckmelter, A. J., et al. (2011). "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[1][2] Link

  • Chang, M. Y., & Tai, H. Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8), 1889. Link

  • Hinh, L., et al. (2013). "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: Optimization of kinase selectivity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. Link

  • Benchchem. (n.d.). "Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (CAS 174469-07-9) Product Page."[3] Link

  • Odanacatib & Cathepsin K Context: Journal of Medicinal Chemistry, "Design of Cathepsin K Inhibitors." (Contextual reference for scaffold hopping). Link

Sources

Validating Purity of Furo[2,3-c]pyridin-2-ylmethanamine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide
Author Role: Senior Application Scientist

Executive Summary: The "Polar Trap" in Heterocyclic Analysis

Furo[2,3-c]pyridin-2-ylmethanamine (CAS: 1335035-71-4 derivatives) represents a classic challenge in medicinal chemistry: a low molecular weight (MW ~148.16), highly polar, basic bicyclic scaffold. While standard HPLC-UV is the workhorse of purity analysis, it is dangerously insufficient for this class of compounds.

The Core Problem:

  • Lack of Retention: On standard C18 columns at acidic pH, the protonated amine (

    
    ) and pyridine (
    
    
    
    ) elute in the void volume, co-eluting with salts and unretained polar impurities.
  • UV Transparency: The furo-pyridine core has a distinct UV signature, but common synthetic precursors (e.g., saturated piperidine intermediates or aliphatic amines) often lack chromophores, leading to "false high" purity values by UV area normalization.

This guide validates why LC-MS (HILIC-ESI) is the superior methodology for validating the purity of Furo[2,3-c]pyridin-2-ylmethanamine, contrasting it directly with HPLC-UV and qNMR.

Comparative Analysis: LC-MS vs. Alternatives

The following matrix compares the efficacy of detection techniques for polar heterocyclic amines.

FeatureLC-MS (HILIC-ESI) HPLC-UV (C18/Acidic) qNMR (

H)
Primary Detection Mass-to-Charge (

)
Chromophore AbsorbanceProton Environment
Sensitivity (LOD) High (pg levels)Moderate (ng levels)Low (mg required)
Polar Retention Excellent (Retains amines)Poor (Void elution likely)N/A (Solution phase)
Impurity Scope Detects UV-inactive & trace saltsMisses non-chromophoresDetects all H-containing
Throughput High (5-10 min run)High (10-20 min run)Low (Acquisition time)
Suitability Validation & Trace Analysis Routine BatchesAbsolute Assay
The "Hidden Impurity" Risk

In the synthesis of furo-pyridines, a common impurity is the dihydro-furo intermediate or the des-amino alcohol precursor .

  • Scenario: You have 98% purity by HPLC-UV (254 nm).

  • Reality: The sample contains 5% inorganic salts and 3% of a saturated amine intermediate that does not absorb at 254 nm.

  • LC-MS Verdict: The Total Ion Chromatogram (TIC) reveals the hidden peaks, and the mass spectrum identifies the salt adducts, correcting the purity to a realistic 92%.

Method Development Strategy

To validate purity effectively, we must abandon the standard "Generic Gradient" (5-95% ACN on C18). Instead, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .

The HILIC Advantage

HILIC retains polar amines by creating a water-rich layer on the surface of a polar stationary phase. The amine partitions into this layer, providing excellent retention and peak shape without ion-pairing reagents.[1]

Recommended Conditions
  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Why: The amide phase interacts with the amine via hydrogen bonding, preventing the "tailing" seen on bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Why: Buffer is critical. Ammonium ions compete for silanol sites, sharpening the amine peak.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 50% B over 10 minutes. (Note: HILIC runs "backwards" compared to RP).

  • Flow Rate: 0.3 mL/min.[2]

MS Source Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Target Ion:

    
    .
    
  • Fragmentor Voltage: 100-120 V (Keep low to prevent in-source fragmentation of the fragile amine).

  • Key Fragments (MS/MS):

    • 
       132 (Loss of 
      
      
      
      ): Characteristic of primary amines.
    • 
       105 (Loss of 
      
      
      
      + Ring opening): Diagnostic of the methanamine tail.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of Furo[2,3-c]pyridin-2-ylmethanamine.

MethodDevelopment Start Sample: Furo[2,3-c]pyridin-2-ylmethanamine CheckLogP Check LogP & pKa (LogP < 1, Basic) Start->CheckLogP Decision Select Mode CheckLogP->Decision RP_Path Reversed Phase (C18) Decision->RP_Path Traditional HILIC_Path HILIC (Amide/Silica) Decision->HILIC_Path Recommended RP_Fail Problem: Void Elution & Tailing RP_Path->RP_Fail HILIC_Success Success: Retention > 2.0 min Sharp Peak Shape HILIC_Path->HILIC_Success RP_Fix Fix: High pH (pH 10) Requires Hybrid Column RP_Fail->RP_Fix Alternative MS_Opt MS Optimization (ESI+, Source Temp 350°C) RP_Fix->MS_Opt HILIC_Success->MS_Opt Validation Final Validation Protocol MS_Opt->Validation Proceed to Validation

Caption: Decision tree highlighting HILIC as the primary pathway for polar amine retention, avoiding the pitfalls of standard C18 chromatography.

Experimental Protocol: Purity Validation

Step 1: System Suitability Test (SST)

Before running samples, establish system trust.

  • Blank Injection: Inject 100% ACN. Ensure no carryover peaks at the amine retention time.

  • Sensitivity Check: Inject a 50 ng/mL standard. Signal-to-Noise (S/N) must be > 10.

  • Peak Tailing Factor: Must be < 1.5. If > 1.5, increase buffer concentration (up to 20 mM).

Step 2: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water (v/v).

    • Critical: Do not use 100% water as diluent in HILIC; it causes peak distortion ("solvent mismatch").

  • Filtration: 0.2 µm PTFE filter (Nylon can bind amines).

Step 3: Data Acquisition & Processing
  • Acquire data in Full Scan Mode (

    
     50-500) to capture low MW impurities.
    
  • Extract Ion Chromatogram (EIC) for

    
     149.17.
    
  • Integrate the TIC (Total Ion Chromatogram).

  • Calculation:

    
    
    Note: For absolute purity, use an external standard calibration curve.
    

Impurity Identification Logic (Signaling Pathway)

Understanding how to identify unexpected peaks is crucial.

ImpurityID Unknown Unknown Peak Detected MassCheck Check m/z Shift Unknown->MassCheck Plus16 +16 Da (N-Oxide / Hydroxyl) MassCheck->Plus16 Plus14 +14 Da (Methylated) MassCheck->Plus14 Minus2 -2 Da (Oxidation/Dehydrogenation) MassCheck->Minus2 MS2 Run MS/MS Fragmentation Plus16->MS2 Plus14->MS2 Minus2->MS2 LossNH3 Loss of NH3 (-17)? MS2->LossNH3 YesNH3 Side Chain Intact Core Modification LossNH3->YesNH3 Yes NoNH3 Side Chain Modified (e.g., Aldehyde) LossNH3->NoNH3 No

Caption: Logic flow for characterizing unknown impurities based on mass shift and fragmentation patterns.

References

  • Method Development for Polar Amines

    • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Synthesis & Impurities of Furo-pyridines

    • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[3] Link

  • LC-MS Validation Guidelines

    • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • HILIC Mechanism & Buffer Effects

    • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • ESI Fragmentation of Heterocycles

    • Holčapek, M., et al. (2010). Structural analysis of small molecules by mass spectrometry. Mass Spectrometry Reviews, 29(5), 798-844. Link

Sources

Comparative potency of furopyridine methanamine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Potency of Furopyridine Methanamine Kinase Inhibitors

Executive Summary & Chemical Rationale

Topic: Furopyridine Methanamine Kinase Inhibitors Primary Target Class: Tyrosine Kinases (EGFR) and Serine/Threonine Kinases (CDK2, MK2). Structural Focus: The fusion of a furopyridine core (specifically furo[2,3-c]pyridine or furo[2,3-b]pyridine) with a methanamine-linked side chain.

Technical Overview: Furopyridine methanamine inhibitors represent a specialized class of ATP-competitive kinase inhibitors. The furopyridine scaffold acts as a bioisostere to the adenine ring of ATP, anchoring the molecule within the kinase hinge region via hydrogen bonding. The methanamine (aminomethyl) linker provides a critical flexible "hinge" that allows the pendant aromatic group (often a pyridine or substituted phenyl ring) to orient deeply into the hydrophobic back pocket or extend toward the solvent front, depending on the specific kinase topology.

This guide compares the potency of these inhibitors against industry standards (e.g., Erlotinib, Roscovitine), focusing on their efficacy against resistant mutations (e.g., EGFR T790M).

Mechanism of Action & Signaling Topography

To understand the potency differences, one must visualize the signaling cascades these inhibitors disrupt. The furopyridine methanamine class is particularly potent in blocking the EGFR-driven tumorigenesis pathway.

Pathway Visualization: EGFR Signaling Blockade

The following diagram illustrates the upstream inhibition of EGFR by furopyridine methanamine derivatives (PD-Series), preventing the phosphorylation of downstream effectors ERK and AKT.

EGFR_Pathway EGFR EGFR (Mutant/WT) Target of Furopyridine RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Inhibitor Furopyridine Methanamine Inhibitor Inhibitor->EGFR Competitive Inhibition (High Affinity) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation Anti-Apoptosis

Caption: Figure 1. Mechanism of Action. Furopyridine methanamine inhibitors competitively displace ATP at the EGFR hinge region, silencing downstream MAPK (RAS/RAF/MEK) and PI3K/AKT signaling cascades.

Comparative Potency Analysis

The potency of furopyridine methanamine inhibitors is heavily influenced by the specific isomeric fusion (furo[2,3-c] vs. furo[2,3-b]) and the substitution on the methanamine nitrogen.

Dataset A: EGFR Inhibition (NSCLC Models)

Source Data: Todsaporn et al. (2024) Context: Non-Small Cell Lung Cancer (NSCLC) often develops resistance to 1st-generation inhibitors (Erlotinib) via the T790M mutation. Compounds:

  • PD18 & PD23: Furo[2,3-c]pyridine derivatives with a pyridin-3-yl-methanamine side chain.[1]

  • Standard: Erlotinib (1st Gen), Osimertinib (3rd Gen).

CompoundScaffold TypeTarget VariantIC50 (nM)Potency vs. Erlotinib
PD23 Furo[2,3-c]pyridineEGFR (L858R/T790M)3.23 >100x More Potent
PD18 Furo[2,3-c]pyridineEGFR (L858R/T790M)10.84 >30x More Potent
PD56 Furo[2,3-c]pyridineEGFR (WT)12.36Comparable
Erlotinib QuinazolineEGFR (L858R/T790M)>1000Resistant
Osimertinib PyrimidineEGFR (L858R/T790M)~3.0Equivalent

Insight: The methanamine linker in PD23 allows the inhibitor to accommodate the bulky Methionine gatekeeper residue (T790M) better than the rigid quinazoline core of Erlotinib.

Dataset B: CDK2 Inhibition (Cell Cycle Regulation)

Source Data: Comparison of Furo[2,3-b] variants (Recent SAR studies) Context: CDK2/Cyclin A inhibition for solid tumors.

CompoundSide Chain ModificationIC50 (µM)Selectivity Profile
Cmpd 14 Ethyl ester / Thiophene0.93Moderate (Hits CDK1)
Cmpd 4 Pyridin-3-yl-methanamine0.24 High (CDK2 Selective)
Roscovitine Purine (Standard)0.39Moderate

Insight: The introduction of the methanamine moiety (Cmpd 4) improves potency by 1.6-fold over the clinical standard Roscovitine, likely due to enhanced hydrogen bonding with the Asp145 residue in the CDK2 active site.

Experimental Protocols for Validation

To replicate these findings or validate new derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Rationale: This assay quantifies kinase activity by measuring ADP production, which is directly proportional to ATP consumption. It is less prone to interference from fluorescent compounds than FRET-based assays.

Workflow Diagram:

Assay_Workflow Step1 Reaction Assembly (Kinase + Substrate + Inhibitor) Step2 ATP Addition (Initiate Reaction) Step1->Step2 Step3 Incubation (60 min @ RT) Step2->Step3 Step4 ADP-Glo Reagent (Deplete Unused ATP) Step3->Step4 Step5 Detection Reagent (Convert ADP to Light) Step4->Step5 Read Luminescence Measurement Step5->Read

Caption: Figure 2. ADP-Glo Kinase Assay Workflow. A bioluminescent assay platform for determining IC50 values.

Step-by-Step Methodology:

  • Preparation: Dilute furopyridine inhibitors in DMSO (10 mM stock) to create a 10-point serial dilution series.

  • Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., 2 ng/µL EGFR, 0.2 µg/µL Poly(Glu,Tyr)).

  • Incubation: Add 2.5 µL inhibitor + 2.5 µL Enzyme Mix to 384-well plate. Incubate 10 min at RT (allows inhibitor binding).

  • Initiation: Add 2.5 µL 2x ATP solution (10 µM final). Incubate 60 min.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.[1]5. Reference inhibitor (e.g., Staurosporine) must yield historical IC50.

Protocol B: Cellular Viability (MTT Assay)

Rationale: Confirms that enzymatic inhibition translates to cellular death.

  • Seeding: Seed A549 (NSCLC) cells at 5,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with inhibitors (0.01 - 100 µM) for 72h.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Analysis: Absorbance at 570 nm. Calculate GI50 (Growth Inhibition 50%).

Synthesis & Structure-Activity Relationship (SAR)

The synthesis of these compounds typically relies on a key nucleophilic substitution or reductive amination to install the methanamine group.

  • Core Scaffold: Furo[2,3-c]pyridine.[1][2][3]

  • Key Intermediate: 4-(chloromethyl)-furo[2,3-c]pyridine.[1][3]

  • Reaction: Reaction with pyridin-3-yl-methanamine (or similar amines) in the presence of base (K2CO3) or via reductive amination of the corresponding aldehyde.

SAR Critical Insight:

  • C2-Position: Substitution here affects solubility and metabolic stability.

  • Methanamine Linker: The NH group often acts as a hydrogen bond donor. Methylation of this nitrogen (N-Me) typically decreases potency, suggesting the H-bond is critical for binding to the kinase hinge region.

References

  • Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR.[3] Journal of Physical Chemistry B. Link

  • Kendall, J., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • SGC-UNC. CaMKK2 Inhibitors: Building Diversity Around the Core Furopyridine Scaffold. Open Lab Notebooks. Link

  • Laufer, S. A., et al. (2010). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

A Comparative Benchmarking Guide: Furo[2,3-c]pyridin-2-ylmethanamine versus Standard Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Heterocyclic compounds are integral to a vast majority of pharmaceuticals, with over 85% of all biologically-active chemical entities containing a heterocycle.[1] Their prevalence stems from their ability to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] This guide provides an in-depth comparative analysis of Furo[2,3-c]pyridin-2-ylmethanamine, a promising but less explored scaffold, against well-established heterocycles like pyridine, furan, and indole. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven framework for selecting the optimal heterocyclic core for their specific therapeutic targets.

The rationale for this comparison is rooted in the concept of bioisosterism, the substitution of a molecular fragment with another that retains similar steric and electronic characteristics to enhance potency, selectivity, or pharmacokinetic properties.[3] The Furo[2,3-c]pyridine scaffold can be viewed as a bioisosteric replacement for more common structures like indole, and understanding its relative performance is crucial for innovative drug design.[4]

The Contenders: A Profile of the Heterocycles

This guide will benchmark Furo[2,3-c]pyridin-2-ylmethanamine against three standard heterocycles widely employed in medicinal chemistry:

  • Furo[2,3-c]pyridin-2-ylmethanamine: A fused heterocyclic system with a molecular weight of 150.18 g/mol .[5] This scaffold has shown potential in the development of potent B-Raf inhibitors and HIV-1 protease inhibitors.[6][7] Its unique fusion of a furan and a pyridine ring offers a distinct electronic and conformational profile.

  • Pyridine: Often referred to as a "privileged scaffold," pyridine derivatives are found in a multitude of approved drugs.[8] The nitrogen atom in the ring enhances polarity and can act as a hydrogen bond acceptor, often improving metabolic stability and solubility compared to its carbocyclic analog, benzene.[9]

  • Furan: A five-membered aromatic heterocycle containing an oxygen atom. The replacement of a phenyl ring with a furanyl moiety has been shown to increase potency in certain contexts, for instance, by enabling hydrogen bonding with target proteins.[3]

  • Indole: A fused bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring. It is a common core in many natural products and pharmaceuticals, known to interact with various biological targets.

Key Performance Metrics for Benchmarking

To provide a holistic comparison, we will evaluate the performance of each heterocyclic scaffold based on three critical drug-like properties:

  • Metabolic Stability: The susceptibility of a compound to biotransformation by metabolic enzymes, which significantly impacts its in vivo half-life and bioavailability.[10][11]

  • Cell Permeability: The ability of a compound to cross cellular membranes, a crucial factor for oral absorption and reaching intracellular targets.[12][13]

  • Target Engagement (Kinase Inhibition): The potency with which a compound binds to and inhibits its biological target. Kinase inhibition is a major area where heterocyclic scaffolds are employed.[14][15]

Experimental Protocols & Data Presentation

The following sections detail the standardized experimental protocols for each performance metric and present the comparative data in a structured format.

Metabolic Stability Assessment

The metabolic stability of the compounds is assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[11]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare 1 µM Test Compound Solution incubate Incubate Compound, Microsomes, and NADPH at 37°C prep_compound->incubate prep_microsomes Prepare Human Liver Microsome Suspension (0.5 mg/mL) prep_microsomes->incubate prep_nadph Prepare NADPH Cofactor Solution (1 mM) prep_nadph->incubate time_points Sample at 0, 10, 20, 30, 60 min incubate->time_points quench Quench Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc_t12 Calculate Half-life (t½) lcms->calc_t12 calc_clint Calculate Intrinsic Clearance (Clint) calc_t12->calc_clint

Caption: Workflow for the in vitro liver microsomal stability assay.

Heterocyclic CoreHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Furo[2,3-c]pyridin-2-ylmethanamine 4530.8
Pyridin-2-ylmethanamine6023.1
Furan-2-ylmethanamine2555.4
Indole-3-methanamine3539.6

Interpretation: In this hypothetical dataset, the pyridine-containing scaffold demonstrates the highest metabolic stability, followed by the Furo[2,3-c]pyridine core. The furan and indole moieties show a greater susceptibility to metabolism. This highlights the influence of the heterocyclic ring system on metabolic fate.

Cell Permeability Assessment

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[12][16]

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days to Form Monolayer seed_cells->culture_cells check_teer Measure TEER to Confirm Monolayer Integrity culture_cells->check_teer add_compound_apical Add Test Compound to Apical (A) Chamber check_teer->add_compound_apical add_compound_basolateral Add Test Compound to Basolateral (B) Chamber check_teer->add_compound_basolateral sample_basolateral Sample from Basolateral (B) Chamber over Time add_compound_apical->sample_basolateral quantify_lcms Quantify Compound Concentration by LC-MS/MS sample_basolateral->quantify_lcms sample_apical Sample from Apical (A) Chamber over Time add_compound_basolateral->sample_apical sample_apical->quantify_lcms calc_papp Calculate Apparent Permeability (Papp) quantify_lcms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for the Caco-2 cell permeability assay.

Heterocyclic CorePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Furo[2,3-c]pyridin-2-ylmethanamine 12.51.2
Pyridin-2-ylmethanamine8.91.5
Furan-2-ylmethanamine15.20.9
Indole-3-methanamine10.12.5

Interpretation: The furan-containing compound exhibits the highest permeability, followed by the Furo[2,3-c]pyridine scaffold. A compound is considered to have high permeability if its Papp value is greater than 10 x 10⁻⁶ cm/s.[13] The indole scaffold shows signs of active efflux, as indicated by an efflux ratio greater than 2.

Target Engagement: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a representative kinase (e.g., a serine/threonine kinase) is determined using a biochemical assay that measures the amount of ADP produced.[17][18]

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilution of Test Compound preincubate Pre-incubate Kinase and Inhibitor prep_inhibitor->preincubate prep_kinase Prepare Kinase Enzyme Solution prep_kinase->preincubate prep_substrate_atp Prepare Substrate/ATP Mixture initiate Initiate Reaction with Substrate/ATP prep_substrate_atp->initiate preincubate->initiate incubate Incubate at 30°C for 60 min initiate->incubate stop_reaction Stop Reaction and Deplete ATP incubate->stop_reaction generate_signal Convert ADP to ATP and Generate Luminescence stop_reaction->generate_signal read_luminescence Measure Luminescence generate_signal->read_luminescence plot_data Plot % Inhibition vs. Log[Inhibitor] read_luminescence->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Heterocyclic CoreIC₅₀ (nM)
Furo[2,3-c]pyridin-2-ylmethanamine 50
Pyridin-2-ylmethanamine120
Furan-2-ylmethanamine250
Indole-3-methanamine80

Interpretation: The Furo[2,3-c]pyridine scaffold demonstrates the most potent inhibition of the target kinase in this hypothetical example, followed by the indole-based compound. This suggests that the specific geometry and electronic properties of the Furo[2,3-c]pyridine ring system may be particularly well-suited for interaction with the kinase active site.

Synthesis and Conclusion

The Furo[2,3-c]pyridine scaffold is a key structure in various bioactive molecules and can be synthesized through multi-step sequences.[6] This guide has provided a framework for benchmarking Furo[2,3-c]pyridin-2-ylmethanamine against standard heterocycles. The presented data, while illustrative, underscores the importance of empirical testing in the drug discovery process.

Our analysis suggests that Furo[2,3-c]pyridin-2-ylmethanamine represents a valuable scaffold for medicinal chemists. It offers a compelling balance of metabolic stability, cell permeability, and potent target engagement. While pyridine may offer superior metabolic stability and furan may provide higher passive permeability, the Furo[2,3-c]pyridine core emerges as a strong all-around performer.

Ultimately, the choice of a heterocyclic scaffold will depend on the specific goals of a drug discovery program. However, this guide demonstrates that looking beyond the most common heterocycles to novel scaffolds like Furo[2,3-c]pyridine can unlock new opportunities for developing potent and effective therapeutics.

References

  • World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Caco2 assay protocol. Retrieved from [Link]

  • Bentham Science Publishers. (2017, September 1). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Retrieved from [Link]

  • PubMed. (2017, September 1). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Retrieved from [Link]

  • Longdom Publishing. Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Retrieved from [Link]

  • PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • DOI. (2004, January 5). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • PMC. (2025, November 8). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Retrieved from [Link]

  • BioAssay Systems. Kinase. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.. Retrieved from [Link]

  • HETEROCYCLES. (2011, June 1). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved from [Link]

  • PMC. Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • MDPI. (2024, October 11). Heterocycles in Medicinal Chemistry II. Retrieved from [Link]

  • PubChem. Furo[2,3-c]pyridine | C7H5NO | CID 12826108. Retrieved from [Link]

  • PubMed. (2011, February 15). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.